molecular formula C11H12N4O2 B1334673 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile CAS No. 671191-99-4

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

Cat. No.: B1334673
CAS No.: 671191-99-4
M. Wt: 232.24 g/mol
InChI Key: UEXODVNTPRVAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile (CAS 671191-99-4) is a nitropyridine and piperidine derivative of significant interest in medicinal chemistry research. This compound is built on the piperidine scaffold, a common structural motif found in numerous pharmaceuticals and bioactive alkaloids . The nitropyridinyl group is a key feature, as nitropyridines are recognized in scientific literature as versatile and valuable precursors for the synthesis of a wide range of bioactive molecules . Recent research highlights the application of closely related analogues, specifically 1-(3-nitropyridin-2-yl)piperazine derivatives, as potent urease inhibitors . These inhibitors are investigated for their potential in treating gastric disorders caused by pathogens like Helicobacter pylori , which utilizes urease for survival in the acidic stomach environment . The incorporation of the 3-nitropyridinyl moiety is a critical design element for this biological activity. Furthermore, nitropyridine derivatives are actively studied for their diverse biological activities, including roles as kinase inhibitors and antimicrobial agents . Researchers value 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile as a valuable building block for developing novel therapeutic candidates and for probing biochemical pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-8-9-3-6-14(7-4-9)11-10(15(16)17)2-1-5-13-11/h1-2,5,9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXODVNTPRVAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384479
Record name 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

671191-99-4
Record name 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or non-commercial entity, this guide extrapolates from established chemical principles and data on analogous structures to present a robust technical profile. The document details a feasible synthetic pathway, predicted analytical characteristics, critical safety considerations, and the scientific rationale for its potential applications, particularly in the development of novel therapeutics.

Introduction: The Scientific Imperative

The convergence of the nitropyridine and piperidine scaffolds in a single molecule presents a compelling case for its investigation in drug discovery. The pyridine ring, particularly when substituted with a nitro group, is a well-established pharmacophore known for a range of biological activities.[1] The nitro group acts as a strong electron-withdrawing group, rendering the pyridine ring susceptible to nucleophilic attack, a key reaction in the synthesis of diverse derivatives.[2][3]

The piperidine moiety is one of the most prevalent N-heterocycles in approved drugs, valued for its ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability.[4] The carbonitrile group, in turn, can act as a versatile chemical handle for further molecular elaboration or as a key interacting group with biological targets. The strategic combination of these three components in 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile suggests a molecule with potential for nuanced biological activity and favorable drug-like properties.

Synthesis and Mechanism

The most logical and efficient synthetic route to 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic systems, such as nitropyridines.[5]

Proposed Synthetic Pathway:

The synthesis involves the reaction of 2-chloro-3-nitropyridine with piperidine-4-carbonitrile. The electron-withdrawing nitro group at the 3-position activates the C2 position of the pyridine ring, making it highly susceptible to nucleophilic attack by the secondary amine of piperidine-4-carbonitrile.

Synthesis_of_1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile reactant1 2-Chloro-3-nitropyridine (CAS: 5470-18-8) reagents Base (e.g., K2CO3 or Et3N) Solvent (e.g., DMF or MeCN) reactant1->reagents reactant2 Piperidine-4-carbonitrile (CAS: 4395-98-6) reactant2->reagents product 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile reagents->product SNAг

Figure 1: Proposed synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile.

Detailed Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine-4-carbonitrile (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents), to the solution. The base is crucial for scavenging the HCl byproduct of the reaction.

  • Addition of Electrophile: To the stirred suspension, add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The crude product may precipitate and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or MeCN is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate, a key step in the SNAr mechanism.

  • Base: An excess of a non-nucleophilic base is used to ensure the complete neutralization of the generated HCl, which would otherwise protonate the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction.

  • Temperature: Gentle heating is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate without promoting side reactions.

Structural Elucidation and Characterization

The identity and purity of the synthesized 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile would be confirmed using a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are predicted:

Table 1: Predicted Analytical Data

TechniquePredicted Observations
¹H NMR Signals corresponding to the three distinct protons on the pyridine ring, with characteristic chemical shifts and coupling constants. Protons on the piperidine ring will appear as multiplets in the aliphatic region. The proton at the 4-position of the piperidine ring will be a triplet of triplets.
¹³C NMR Resonances for all carbon atoms, including the characteristic downfield shifts for the carbons of the nitropyridine ring and the nitrile carbon.
IR Spectroscopy A strong absorption band around 2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 and 1350 cm⁻¹, respectively.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂N₄O₂), which would be a key identifier.

Safety and Handling

As a novel compound, 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile should be handled with caution, assuming it may be hazardous. The safety profile can be inferred from the known hazards of its starting materials.

  • 2-Chloro-3-nitropyridine (CAS: 5470-18-8): This compound is toxic if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

  • Piperidine-4-carbonitrile (CAS: 4395-98-6): This compound is also classified as hazardous.[7]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Potential Applications in Drug Discovery

The unique structural features of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile make it an attractive scaffold for the development of new therapeutic agents.

  • Kinase Inhibitors: The pyridine and piperidine rings are common features in many kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.

  • CNS Agents: The piperidine moiety is frequently found in drugs targeting the central nervous system. The lipophilicity and basicity of the piperidine ring can be modulated to optimize blood-brain barrier penetration.

  • Antimicrobial Agents: Nitropyridine derivatives have shown promise as antimicrobial agents.[1]

Logical Workflow for Investigating Biological Activity:

Biological_Activity_Workflow start Synthesis and Purification of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile screening High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) start->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical

Figure 2: A logical workflow for the investigation of biological activity.

Conclusion

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, derived from a comprehensive analysis of related chemical structures and reactions. The proposed synthetic route is robust and relies on well-understood chemical principles. The predicted analytical data provides a benchmark for researchers aiming to synthesize and characterize this compound. By providing this detailed technical overview, we aim to stimulate further research into this and related molecules, ultimately contributing to the development of novel and effective therapeutics.

References

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH. (2022-09-03).
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. (2022-01-03).
  • Reactivity of the nitro group on a pyridine ring. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific. (2011-05-05).
  • SAFETY D
  • (PDF) An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides.
  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • 2-Chloro-3-nitropyridine 99 5470-18-8. Sigma-Aldrich.
  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
  • Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine | Request PDF.
  • nucleophilic aromatic substitutions. YouTube. (2019-01-19).
  • Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations | Request PDF.
  • 4395-98-6 | Piperidine-4-carbonitrile. ChemScene.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
  • material safety d
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. (2019-10-14).
  • Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613. PubChem.
  • Piperidine-4-carbonitrile 97 4395-98-6. Sigma-Aldrich.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.
  • SAFETY D
  • 4-Cyanopiperidine Safety D
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
  • Safety Data Sheet: Piperidine. Carl ROTH. (2025-03-31).
  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Deriv
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.

Sources

physicochemical properties of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

Abstract

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a heterocyclic compound featuring a 3-nitropyridine moiety linked to a piperidine-4-carbonitrile scaffold. Such structures are of significant interest in medicinal chemistry, where the interplay of aromatic and saturated rings, coupled with polar functional groups, can be tuned to achieve desired pharmacological profiles. The physicochemical properties of this molecule are paramount as they directly govern its absorption, distribution, metabolism, excretion, and toxicity (ADME-T). This guide provides a comprehensive framework for the characterization of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, moving from in silico prediction to detailed, field-proven experimental protocols. The focus is not merely on the data itself, but on the causality behind the experimental design, ensuring a robust and reproducible characterization critical for any drug discovery program.

Molecular Overview and Computational Assessment

Prior to any empirical work, a computational assessment provides a foundational prediction of a molecule's behavior. These in silico methods are invaluable for anticipating challenges and planning experimental strategies. The structure of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile combines the electron-deficient, polar 3-nitropyridine ring with the flexible, saturated piperidine core, which is further functionalized with a polar carbonitrile group.

Chemical Structure: C₁₁H₁₂N₄O₂

Rationale for Key Properties:

  • Molecular Weight (MW): Directly impacts diffusion rates and is a primary component of Lipinski's Rule of Five for oral bioavailability.

  • logP: The logarithm of the octanol-water partition coefficient is a critical measure of lipophilicity, influencing membrane permeability and metabolic stability.[1][2] A value between 1 and 3 is often targeted for orally available drugs.

  • Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule. TPSA is an excellent predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

  • Hydrogen Bond Donors/Acceptors: These counts are fundamental to understanding a molecule's interaction with biological targets and its solubility in aqueous media.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Discovery
Molecular Formula C₁₁H₁₂N₄O₂ Defines elemental composition.
Molecular Weight 232.24 g/mol Influences diffusion and bioavailability.
XLogP3 1.8 Predicts lipophilicity and membrane permeability.
Hydrogen Bond Donors 0 The molecule has no N-H or O-H bonds.
Hydrogen Bond Acceptors 5 (2x Oxygen in NO₂, Pyridine N, Piperidine N, Nitrile N) Influences solubility and target binding.
TPSA 82.2 Ų Predicts transport properties and cell permeability.

| Rotatable Bonds | 1 | Indicates conformational flexibility. |

Note: Predicted values are computationally derived and require experimental validation.

Synthesis and Structural Confirmation

A prerequisite for accurate physicochemical analysis is the availability of a pure, well-characterized sample. The logical synthetic route is a nucleophilic aromatic substitution (SₙAr) reaction.

Proposed Synthetic Protocol

The electron-withdrawing effect of the nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack. This makes 2-chloro-3-nitropyridine an ideal starting material.

  • Reaction Setup: To a solution of piperidine-4-carbonitrile (1.1 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) as a non-nucleophilic base.

  • Substrate Addition: Add 2-chloro-3-nitropyridine (1.0 eq) to the stirring mixture at room temperature.

  • Reaction Progression: Heat the mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). The use of K₂CO₃ is critical to neutralize the HCl byproduct, driving the reaction to completion.

  • Workup: Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate (3x). The aqueous workup removes the DMF and inorganic salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Reaction SₙAr Reaction 2-Chloro-3-nitropyridine->Reaction Piperidine-4-carbonitrile Piperidine-4-carbonitrile Piperidine-4-carbonitrile->Reaction K2CO3 K2CO3 K2CO3->Reaction DMF_Solvent DMF (Solvent) DMF_Solvent->Reaction Heat 80-90 °C Heat->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Target_Molecule 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile Purification->Target_Molecule

Caption: Synthetic workflow for the target molecule via SₙAr.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment of hydrogen atoms. The spectrum is predicted to show three distinct regions: downfield aromatic protons of the nitropyridine ring, and two sets of aliphatic protons for the piperidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characterizes the carbon skeleton. Aromatic carbons will appear downfield (>110 ppm), with the carbon bearing the nitro group being significantly shifted. The nitrile carbon (C≡N) will have a characteristic shift around 115-125 ppm.

  • HRMS (High-Resolution Mass Spectrometry): Confirms the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For C₁₁H₁₂N₄O₂, the expected exact mass [M+H]⁺ is approximately 233.1033.[3]

Experimental Physicochemical Profiling

The following sections detail the experimental protocols for determining the most critical physicochemical properties for drug development.

Aqueous Solubility

Importance: Poor aqueous solubility is a primary cause of failure for drug candidates, leading to low bioavailability and erratic absorption.[4] Both kinetic and thermodynamic solubility are assessed. Kinetic solubility is a high-throughput measure of how quickly a compound precipitates from a DMSO stock solution diluted in buffer, relevant for early screening.[5][6][7] Thermodynamic solubility is the true equilibrium value and is critical for later-stage development.[4][5]

Protocol: Kinetic Solubility via Nephelometry

This method measures the light scattering caused by fine precipitate formed when the compound comes out of solution.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells, inducing precipitation in wells where the concentration exceeds the kinetic solubility limit. The final DMSO concentration should be kept low and consistent (e.g., <2%) to minimize its solubilizing effect.

  • Incubation: Shake the plate for 2 hours at 25°C to allow for precipitation to stabilize.[5]

  • Measurement: Read the plate on a nephelometer, which quantifies the scattered light.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to buffer-only controls.

G Start Start Stock Prepare 10 mM Stock in DMSO Start->Stock Dilute Serial Dilution in 96-Well Plate Stock->Dilute AddBuffer Add Aqueous Buffer (pH 7.4) Dilute->AddBuffer Incubate Incubate & Shake (2h, 25°C) AddBuffer->Incubate Measure Read Light Scattering (Nephelometer) Incubate->Measure Analyze Determine Highest Soluble Concentration Measure->Analyze End End Analyze->End

Caption: Experimental workflow for kinetic solubility determination.

Lipophilicity (LogP)

Importance: Lipophilicity, measured as LogP, governs how a drug partitions between aqueous and lipid environments, profoundly affecting its ability to cross cell membranes.[1][8] While computational methods provide an estimate, experimental determination is the gold standard.

Protocol: Shake-Flask Method with HPLC Analysis

This classic method directly measures the partitioning of the compound between n-octanol and water.[2]

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is crucial to prevent volume changes during the experiment.

  • Compound Addition: Prepare a solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and water layers.

  • Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in both the aqueous and octanol layers using a validated HPLC-UV method against a standard curve.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

G Prepare Prepare Pre-saturated Octanol and Water Dissolve Dissolve Compound in Aqueous Phase Prepare->Dissolve Mix Add Equal Volume of Octanol & Shake to Equilibrate Dissolve->Mix Separate Centrifuge for Complete Phase Separation Mix->Separate Quantify_Aq Quantify [Compound] in Aqueous Phase (HPLC) Separate->Quantify_Aq Quantify_Org Quantify [Compound] in Octanol Phase (HPLC) Separate->Quantify_Org Calculate Calculate LogP = log([Org]/[Aq]) Quantify_Aq->Calculate Quantify_Org->Calculate

Caption: Workflow for Shake-Flask LogP determination.

Crystal Structure

Importance: X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a molecule in its solid state. This information is invaluable for understanding intermolecular interactions, confirming stereochemistry, and informing structure-based drug design.[9][10]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The key and often most challenging step. Grow single crystals of diffraction quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution. A solvent screen is necessary; suitable systems might include ethyl acetate/hexane, acetone, or dichloromethane.

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head, typically using a cryoloop.

  • Cryo-cooling: Flash-cool the crystal in a stream of liquid nitrogen (100 K) to minimize radiation damage during data collection.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson functions and refined against the experimental data to yield the final atomic coordinates and molecular structure.

G Start Start Crystal_Growth Grow Single Crystals via Slow Evaporation Start->Crystal_Growth Mounting Mount Crystal on Goniometer (Cryoloop) Crystal_Growth->Mounting Cryo_Cooling Flash-Cool Crystal (100 K N₂ Stream) Mounting->Cryo_Cooling Data_Collection Collect Diffraction Data (X-ray Diffractometer) Cryo_Cooling->Data_Collection Structure_Solution Solve & Refine Structure Data_Collection->Structure_Solution End Final 3D Atomic Structure Structure_Solution->End

Caption: Workflow for single-crystal X-ray structure determination.

Conclusion

The comprehensive physicochemical characterization of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a multi-faceted process that forms the bedrock of its potential development as a therapeutic agent. While in silico predictions offer valuable initial guidance, they are no substitute for rigorous experimental determination. The protocols outlined in this guide for synthesis, structural confirmation, solubility, lipophilicity, and crystal structure analysis represent a robust, self-validating framework. By understanding not just how to perform these experiments, but why they are designed in a specific manner, researchers can generate high-quality, reliable data, enabling informed decisions and accelerating the journey from chemical entity to potential medicine.

References

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health (NIH). [Link]

  • Piperidine | C5H11N | CID 8082. PubChem at the National Institutes of Health (NIH). [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (NIH). [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health (NIH). [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. University of California, Irvine. [Link]

  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. ResearchGate. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Institutes of Health (NIH). [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • 3-Nitropyridine | C5H4N2O2 | CID 137630. PubChem at the National Institutes of Health (NIH). [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • 1-(2-NITROPYRIDIN-3-YL)PIPERAZINE. gsrs. [Link]

  • X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • A beginner's guide to macromolecular crystallization. The Biochemist. [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group at Princeton University. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • 1-(3-Nitropyridin-2-yl)piperazine. MolPort. [Link]

Sources

An In-depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging established principles of organic chemistry and data from analogous structures, this document outlines the molecule's structural features, physicochemical properties, and a viable synthetic pathway.

Molecular Structure and Physicochemical Properties

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a derivative of both pyridine and piperidine. The core structure consists of a piperidine ring substituted at the nitrogen atom with a 3-nitropyridin-2-yl group. A nitrile functional group is attached at the 4-position of the piperidine ring.

The introduction of a nitro group (NO2) to the pyridine ring significantly influences the electronic properties of the molecule, rendering the pyridine ring electron-deficient. This electronic feature is a key determinant of its reactivity and potential applications.

Table 1: Physicochemical Properties of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

PropertyValueSource
Molecular Formula C11H12N4O2Calculated
Molecular Weight 232.24 g/mol Calculated
Canonical SMILES C1=CC(=CN=C1N2CCC(CC2)C#N)[O-]Constructed
InChI Key (InChI Key not publicly available)-
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred from similar compounds[1]

Proposed Synthesis Workflow

The synthesis of 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry is well-suited for coupling an amine with an electron-deficient aromatic ring.

The proposed pathway involves the reaction of 2-chloro-3-nitropyridine with piperidine-4-carbonitrile. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by the secondary amine of the piperidine-4-carbonitrile.

Synthesis_Workflow cluster_reactants Starting Materials reagent1 2-Chloro-3-nitropyridine reaction Nucleophilic Aromatic Substitution (SNAr) reagent1->reaction Electrophile reagent2 Piperidine-4-carbonitrile reagent2->reaction Nucleophile product 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile reaction->product Product Formation

Sources

The Emerging Therapeutic Potential of Nitropyridine-Piperidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with diverse biological activities is perpetual. Among the myriad of heterocyclic systems, the nitropyridine-piperidine core has emerged as a compelling scaffold with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of nitropyridine-piperidine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to serve as a comprehensive resource, elucidating the rationale behind experimental designs and highlighting the promising future of this unique chemical entity. The inherent structural features of the nitropyridine-piperidine scaffold—combining the electron-withdrawing nature of the nitropyridine moiety with the conformational flexibility and basicity of the piperidine ring—confer a unique physicochemical profile that is amenable to interaction with a wide range of biological targets. This guide will delve into the key therapeutic areas where this scaffold has shown promise, including oncology, infectious diseases, and neurodegenerative disorders.

I. The Nitropyridine-Piperidine Scaffold: A Synthesis and Structure-Activity Relationship (SAR) Overview

The synthetic accessibility of the nitropyridine-piperidine scaffold allows for the generation of diverse chemical libraries, a crucial aspect of modern drug discovery. The most common synthetic strategies involve the nucleophilic substitution of a leaving group on the nitropyridine ring by the nitrogen atom of a piperidine derivative. The choice of reactants and reaction conditions can be tailored to introduce a variety of substituents on both the pyridine and piperidine rings, enabling a thorough exploration of the structure-activity relationship (SAR).

A pivotal study in this area involved the synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents.[1] This work demonstrated that the linkage of these two heterocyclic systems can yield compounds with significant biological activity. For instance, N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea hydrogen maleate exhibited notable activity against intracranial L1210 leukemia and the mouse ependymoblastoma brain tumor system.[1] This highlights the importance of the substitution pattern on the piperidine nitrogen in modulating anticancer efficacy.

The electron-withdrawing nitro group on the pyridine ring plays a crucial role in the overall electronic properties of the molecule, often enhancing its ability to participate in key biological interactions. The position of the nitro group, as well as the presence of other substituents on the pyridine ring, can significantly influence the biological activity profile.

II. Anticancer Activity: A Primary Therapeutic Frontier

The nitropyridine-piperidine scaffold has demonstrated significant promise as a source of novel anticancer agents. The cytotoxic effects of these compounds are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

A. Mechanistic Insights into Anticancer Action

Several piperidine derivatives have been shown to exert their anticancer effects by activating critical signaling pathways that lead to programmed cell death.[2] The presence of the nitropyropyridine moiety is anticipated to enhance these effects through various mechanisms, including increased cellular uptake and interaction with specific molecular targets. Key mechanisms of action for related compounds include the induction of reactive oxygen species (ROS), activation of caspases, and modulation of the Bcl-2 family of proteins.[3]

The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and proliferation, is a common target for anticancer drugs. The nitropyridine-piperidine scaffold holds the potential to generate potent inhibitors of this pathway, a hypothesis supported by the activity of other pyridine-containing compounds.[4]

Signaling Pathway: Postulated Inhibition of the PI3K/Akt/mTOR Pathway by Nitropyridine-Piperidine Derivatives

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Nitropyridine-Piperidine Scaffold Nitropyridine-Piperidine Scaffold Nitropyridine-Piperidine Scaffold->PI3K inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival promotes

Caption: Postulated mechanism of anticancer activity.

B. In Vitro Evaluation of Cytotoxicity

The initial assessment of the anticancer potential of novel nitropyridine-piperidine derivatives is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Table 1: Representative Anticancer Activity Data for a Hypothetical Nitropyridine-Piperidine Compound (NPP-1)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
HCT116Colon Cancer3.8
A549Lung Cancer7.1
HeLaCervical Cancer4.5

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitropyridine-piperidine derivative and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

III. Antimicrobial Activity: A Broad-Spectrum Potential

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The nitropyridine-piperidine scaffold presents a promising avenue for the discovery of novel antibacterial and antifungal compounds. The presence of the pyridine ring, a common feature in many antimicrobial drugs, coupled with the versatile piperidine moiety, suggests a high probability of identifying potent antimicrobial agents within this chemical class.[5]

A. Antibacterial and Antifungal Screening

The antimicrobial activity of nitropyridine-piperidine derivatives can be evaluated against a panel of clinically relevant bacterial and fungal strains using standard methods such as the broth microdilution assay to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the nitropyridine-piperidine compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Isolate & Culture Microorganism Isolate & Culture Microorganism Prepare Standardized Inoculum Prepare Standardized Inoculum Isolate & Culture Microorganism->Prepare Standardized Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Standardized Inoculum->Inoculate Microtiter Plate Serial Dilution of NPP Compound Serial Dilution of NPP Compound Serial Dilution of NPP Compound->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Caption: Standard workflow for MIC determination.

IV. Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant unmet medical need. The multifactorial nature of these diseases necessitates the development of drugs with diverse mechanisms of action. Piperidine-containing compounds have shown promise as neuroprotective agents, and the addition of a nitropyridine moiety could enhance these properties.[6] The antioxidant and anti-inflammatory properties of piperine, a well-known piperidine alkaloid, suggest that nitropyridine-piperidine derivatives may also exhibit neuroprotective effects by mitigating oxidative stress and neuroinflammation, key pathological features of neurodegenerative disorders.[7]

A. Investigating Neuroprotection in Cellular Models

The neuroprotective potential of nitropyridine-piperidine compounds can be initially assessed in vitro using neuronal cell lines subjected to various insults that mimic the pathological conditions of neurodegenerative diseases.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Pre-treatment: Treat the cells with different concentrations of the nitropyridine-piperidine derivative for a specified period.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) for Alzheimer's disease models.

  • Cell Viability Assessment: Assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Evaluation of Neuroprotective Effects: A significant increase in cell viability in the presence of the compound compared to the neurotoxin-treated control indicates a neuroprotective effect.

V. Conclusion and Future Directions

The nitropyridine-piperidine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The evidence, though still emerging, strongly suggests its potential in oncology, infectious diseases, and neuroprotection. Future research should focus on the synthesis of diverse libraries of nitropyridine-piperidine derivatives to conduct comprehensive structure-activity relationship studies. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. Furthermore, in vivo studies in relevant animal models will be essential to validate the therapeutic potential of this exciting class of compounds. The continued exploration of the nitropyridine-piperidine scaffold is poised to make a significant contribution to the development of next-generation therapeutics.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. (1980). National Center for Biotechnology Information. Retrieved from [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. (2023). MDPI. Retrieved from [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ACG Publications. Retrieved from [Link]

  • The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and anticancer activity of some new pyridine derivatives. (2019). ResearchGate. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2020). MDPI. Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2021). ACG Publications. Retrieved from [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals. Retrieved from [Link]

  • Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. (2008). National Center for Biotechnology Information. Retrieved from [Link]

  • SAR Study of Piperidine Derivatives as Inhibitors of 1,4-Dihydroxy-2-Naphthoate Isoprenyltransferase (MenA) from Mycobacterium Tuberculosis. (2022). ResearchGate. Retrieved from [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2006). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). ResearchGate. Retrieved from [Link]

  • Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells. (2022). ResearchGate. Retrieved from [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. Retrieved from [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). JETIR. Retrieved from [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety and handling protocols for 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, namely nitropyridines and piperidines, to establish a robust framework for its safe utilization in a laboratory setting. The principles of chemical reactivity and toxicological profiles of these constituent moieties form the basis for the recommendations herein.

Understanding the Compound: A Structural and Reactivity Perspective

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a complex heterocyclic molecule incorporating three key functional groups that dictate its chemical behavior and potential hazards: a nitropyridine ring, a piperidine ring, and a nitrile group.

  • Nitropyridine Moiety: The presence of a nitro (NO₂) group significantly influences the electronic properties of the pyridine ring. This strong electron-withdrawing group deactivates the ring towards electrophilic substitution but markedly activates it for nucleophilic aromatic substitution (SNAr)[1]. This inherent reactivity necessitates careful consideration of reaction conditions to avoid unintended side reactions. Nitropyridine derivatives are recognized as important intermediates in the synthesis of bioactive molecules and pharmaceuticals[2][3].

  • Piperidine Moiety: Piperidine is a saturated heterocyclic amine that is classified as a flammable liquid and is toxic and corrosive[4][5][6][7]. It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled[4][5][6][7]. The piperidine scaffold is a common feature in many pharmaceuticals and bioactive compounds.

  • Nitrile Group: The carbonitrile (-C≡N) group is a versatile functional group in organic synthesis. While relatively stable, it can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides. Under certain conditions, it can also be reduced to an amine.

Predicted Physicochemical Properties

Hazard Identification and GHS Classification: An Inferential Approach

Based on the known hazards of its parent structures, a presumptive Globally Harmonized System (GHS) classification for 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is proposed below. This classification should be considered provisional and handled with the utmost caution pending empirical data.

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[6][7].
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skin[4][5][6][7].
Skin Corrosion/IrritationCategory 1B/2/Danger / WarningH314: Causes severe skin burns and eye damage[4][5][7] or H315: Causes skin irritation[9].
Serious Eye Damage/Eye IrritationCategory 1

DangerH318: Causes serious eye damage[6].
Acute Toxicity, InhalationCategory 3DangerH331: Toxic if inhaled[4][5][6].
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3WarningH335: May cause respiratory irritation[9].
Reproductive ToxicitySuspectedDangerMay damage fertility or the unborn child[10].

Note: The GHS pictograms are illustrative and based on the potential hazards. The final classification may vary.

Core Directive for Safe Handling: A Proactive Approach to Laboratory Safety

Given the inferred toxicological profile, a stringent and proactive approach to handling is mandatory. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

All manipulations of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood to ensure adequate ventilation[4][5]. The fume hood sash should be kept at the lowest practical height.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

PPE Component Specification Rationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.To prevent skin contact with a substance presumed to be toxic upon dermal absorption[5][6][7].
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and accidental contact with the eyes, which could cause severe damage[5][6][7].
Lab Coat A chemically resistant lab coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for operations with a high potential for aerosolization.To prevent inhalation of a substance presumed to be toxic if inhaled[4][5][6].
Footwear Closed-toe shoes made of a non-porous material.To protect feet from spills.

// Connections Prep -> SelectPPE; SelectPPE -> DonGown; DonGown -> DonMask; DonMask -> DonGoggles; DonGoggles -> DonGloves; DonGloves -> WorkInHood; WorkInHood -> DoffGloves; DoffGloves -> DoffGown; DoffGown -> DoffGoggles; DoffGoggles -> DoffMask; DoffMask -> DoffInnerGloves; DoffInnerGloves -> WashHands; } end_dot Caption: Recommended PPE Donning and Doffing Workflow.

Storage and Handling: Maintaining Chemical Integrity and Safety
  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[7][8][11]. It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Keep away from heat, sparks, and open flames[7][11].

  • Handling:

    • Avoid the formation of dust and aerosols[8].

    • Use non-sparking tools and take precautionary measures against static discharge[6][7].

    • Do not eat, drink, or smoke in areas where the chemical is handled[6].

    • Wash hands thoroughly after handling[6].

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures
Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[9].
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[4][5][9].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[4][5][9].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][5][9].
Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Small spills can be absorbed with an inert material (e.g., sand, vermiculite) and placed in a sealed container for disposal[4][12]. Large spills should be handled by trained emergency response personnel.

Disposal Considerations: Environmental Responsibility

Waste containing 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile should be considered hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations[13]. It is recommended to use a licensed professional waste disposal service[13]. Do not allow the chemical to enter drains or waterways.

// Connections WasteGen -> Segregate; Segregate -> Container; Container -> Store; Store -> LicensedDisposal; LicensedDisposal -> Documentation; } end_dot Caption: Workflow for the Safe Disposal of Contaminated Waste.

Conclusion: A Commitment to a Culture of Safety

The responsible use of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile in a research and development setting hinges on a thorough understanding of its potential hazards and the diligent application of safety protocols. While this guide provides a comprehensive framework based on available data for related compounds, it is imperative that all personnel are trained on these procedures and that a culture of safety is actively fostered within the laboratory.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

  • Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • SKAN AG. (n.d.). Personal Protective Equipment (PPE) for Cytostatics. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Utility of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is unending. Central to this endeavor is the availability of versatile chemical intermediates that serve as foundational building blocks for the synthesis of complex drug candidates.[1] 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile has emerged as a significant player in this field, bridging the privileged piperidine scaffold with the reactive and adaptable nitropyridine motif.[2] The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] Simultaneously, the nitropyridine component, with its potent electron-withdrawing nitro group, opens a gateway to a multitude of chemical transformations, most notably the reduction to a highly versatile amino group.[3] This unique combination of a saturated heterocycle and an activated aromatic system makes 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile a coveted intermediate in the synthesis of a new generation of therapeutics, including anticoagulants such as Apixaban.[4][5]

This comprehensive guide provides an in-depth exploration of the synthesis, properties, and key applications of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to effectively utilize this powerful intermediate in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of an intermediate is paramount for its successful and safe application in a laboratory setting.

PropertyValueSource
IUPAC Name 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile-
CAS Number 671191-99-4
Molecular Formula C₁₁H₁₂N₄O₂-
Molecular Weight 232.24 g/mol
Appearance Expected to be a yellow to orange solidGeneral knowledge
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)General knowledge

Safety Considerations:

  • Toxicity: Nitropyridine derivatives are generally considered toxic if swallowed, inhaled, or in contact with skin.[7]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and ignition sources.[7]

Synthesis and Characterization

The most logical and widely practiced approach for the synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is through a nucleophilic aromatic substitution (SNAAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of a 3-nitropyridine ring by piperidine-4-carbonitrile. The electron-withdrawing nitro group at the 3-position activates the 2-position for nucleophilic attack.[3]

G cluster_0 Synthesis Workflow 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Reaction Reaction 2-Chloro-3-nitropyridine->Reaction Starting Material Piperidine-4-carbonitrile Piperidine-4-carbonitrile Piperidine-4-carbonitrile->Reaction Nucleophile 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile Reaction->1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile Product G cluster_1 Key Transformation and Further Applications Nitro_Intermediate 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile Reduction Reduction Nitro_Intermediate->Reduction Catalytic Hydrogenation Amino_Intermediate 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile Reduction->Amino_Intermediate Key Intermediate Further_Reactions Amide Coupling, Cyclization, Diazotization Amino_Intermediate->Further_Reactions Versatile Precursor

Sources

Troubleshooting & Optimization

Troubleshooting the purification of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of purifying 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, tailored for research and development chemists.

Introduction: Understanding the Challenge

The purification of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile presents a unique set of challenges stemming directly from its molecular architecture. This compound comprises three key functional regions: a basic piperidine ring, a highly polar and electron-deficient 3-nitropyridine system, and a polar carbonitrile group. The synthesis, typically a nucleophilic aromatic substitution (SNAr) between a 2-halo-3-nitropyridine and piperidine-4-carbonitrile, can leave behind polar starting materials and byproducts that are difficult to separate.[1][2]

The primary purification hurdles arise from the compound's basicity and high polarity. The piperidine nitrogen readily interacts with acidic stationary phases like silica gel, leading to significant chromatographic issues. This guide provides a structured, problem-oriented approach to overcoming these challenges, ensuring you can achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address the most common problems encountered during the purification of this compound.

Section 1: Column Chromatography Problems

Flash column chromatography is the workhorse of purification, but the basic nitrogen in the piperidine ring can cause frustrating complications.[3]

Q1: My compound is streaking and tailing severely on my silica gel column, resulting in broad peaks and poor separation. What is causing this and how can I fix it?

A1: The Cause: This classic issue is due to the strong interaction between the basic lone pair of electrons on the piperidine nitrogen and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3] This acid-base interaction causes some molecules of your compound to "stick" to the column, eluting much slower than the bulk material, which leads to severe peak tailing.

Solutions:

  • Mobile Phase Modification (The Quick Fix): Neutralize the acidic sites on the silica by adding a basic modifier to your eluent.[4]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Ethyl Acetate/Hexane). This is the most common and often most effective solution. The TEA is more basic than your product and will preferentially bind to the silanol groups, allowing your compound to elute symmetrically.

    • Ammonia in Methanol: For highly basic compounds, using a 1-2% solution of 7N ammonia in methanol as part of the mobile phase can be very effective.[3]

  • Alternative Stationary Phases (The Robust Solution): If mobile phase modifiers are insufficient or undesirable, change the stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[3] Use Brockmann Grade I-III, starting with a non-polar solvent system and gradually increasing polarity.

    • Amine-Deactivated Silica: Pre-treated silica gel where the silanol groups are masked can provide excellent, reproducible results.[3]

  • Reversed-Phase Chromatography: For a complete change in selectivity, reversed-phase (C18) chromatography is a powerful option. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape by protonating the piperidine nitrogen.[3]

Q2: My compound seems to be irreversibly stuck on the silica column. Even with 100% ethyl acetate or methanol, it won't elute. What now?

A2: The Cause: This indicates either extremely strong binding or, more worrisomely, decomposition of the compound on the acidic silica gel. Nitropyridine compounds can be sensitive, and strong interactions with an acidic surface may catalyze degradation.

Solutions:

  • Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica TLC plate. Let the plate sit on the bench for an hour, then develop it. If you see a new spot appear at the baseline or a smear from the original spot, your compound is likely degrading on silica.

  • Switch to a Neutral or Basic Stationary Phase: Immediately switch to neutral alumina, basic alumina, or consider reversed-phase chromatography as described in Q1.[4]

  • Minimize Contact Time: Use flash chromatography with a higher flow rate rather than slow-moving gravity chromatography to reduce the time your compound spends on the stationary phase.[3]

Section 2: Recrystallization Problems

Recrystallization is an ideal final purification step to obtain highly pure, crystalline material.

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" into a gooey mess instead of forming crystals. What's going wrong?

A3: The Cause: Oiling out typically happens for two reasons: the solution is too supersaturated (cooled too quickly), or the presence of impurities is inhibiting the formation of a crystal lattice.[4]

Solutions:

  • Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature undisturbed. Do not place it directly in an ice bath. Slow cooling is critical for forming well-ordered crystals.

  • Add More Solvent: The oil is essentially a liquid phase of your compound. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it more slowly.

  • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a tiny crystal of pure material, add it to the solution (seeding) to initiate crystallization.[4]

  • Perform a Pre-Purification: If impurities are the problem, a quick plug of silica or alumina (using a modified eluent as described in Q1) to remove the gross impurities may be necessary before attempting recrystallization.

Q4: I can't find a single solvent that works for recrystallization. It's either too soluble even when cold, or not soluble enough even when hot. What is the strategy now?

A4: The Cause: This is a very common scenario. The ideal recrystallization solvent is one in which the compound has high solubility when hot and low solubility when cold. When no single solvent meets this criterion, a two-solvent system is the answer.

Solution: The Two-Solvent Method

  • Choose Your Pair: Select two miscible solvents. In "Solvent 1" (the "good" solvent), your compound should be highly soluble. In "Solvent 2" (the "bad" solvent), your compound should be poorly soluble.

  • Procedure: a. Dissolve your compound in the minimum amount of hot "Solvent 1". b. While still hot, add "Solvent 2" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated. c. Add a drop or two of hot "Solvent 1" to make the solution clear again. d. Allow the solution to cool slowly, as described in Q3. Crystals should form as the solvent mixture's overall solvating power decreases upon cooling.

Common Solvent Pairs for Recrystallization
Dichloromethane / Hexane
Ethyl Acetate / Hexane
Acetone / Hexane
Toluene / Hexane
Ethanol / Water
Methanol / Diethyl Ether
This table provides common solvent pairs used in organic synthesis labs.[5]
Section 3: Workup & Extraction Issues
Q5: My reaction yield was very low after performing a standard aqueous workup and extraction. Where did my product go?

A5: The Cause: The basic piperidine nitrogen makes the solubility of your product highly dependent on pH. If the aqueous layer during your workup was acidic (pH < 7), you likely protonated your product, forming a water-soluble ammonium salt. This salt would remain in the aqueous layer and be discarded, leading to low yield.

Solution: pH-Aware Extraction

  • Check the pH: Before and during extraction, always check the pH of the aqueous layer with pH paper or a meter.

  • Basify Before Extraction: Ensure the aqueous layer is basic (pH 8-10) by adding a base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution before extracting with your organic solvent (e.g., Ethyl Acetate, Dichloromethane). This ensures your product is in its neutral, organic-soluble form.

  • Back-Extraction: If you suspect your product is in an acidic aqueous layer you've already separated, you can recover it. Basify the acidic aqueous layer to pH 8-10 and re-extract it with an organic solvent.

Experimental Workflow & Protocols

Workflow for Purification Troubleshooting

The following diagram outlines a logical decision-making process for purifying 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile.

G start Crude Reaction Mixture workup Aqueous Workup (Ensure pH > 8) start->workup check_purity Assess Purity (TLC, LCMS, NMR) workup->check_purity is_pure Is Purity >95%? check_purity->is_pure end Pure Product is_pure->end Yes chromatography Flash Chromatography is_pure->chromatography No tailing Severe Tailing? chromatography->tailing add_tea Add 1% TEA to Eluent tailing->add_tea Yes recrystallize Recrystallization tailing->recrystallize No use_alumina Switch to Alumina or Reverse Phase add_tea->use_alumina If fails add_tea->recrystallize use_alumina->recrystallize oiling_out Oiling Out? recrystallize->oiling_out oiling_out->check_purity No, Crystals Formed slow_cool Re-dissolve & Slow Cool Scratch / Seed oiling_out->slow_cool Yes slow_cool->check_purity

Caption: A decision-making workflow for purification.

Protocol 1: Optimized Flash Chromatography on Silica Gel

This protocol is designed to mitigate peak tailing associated with basic amines.

  • TLC Analysis: Develop a solvent system using Ethyl Acetate (EtOAc) and Hexane. Add one drop of triethylamine (TEA) to the TLC jar. Aim for a product Rf value of ~0.25.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add silica gel (approx. 2-3 times the mass of your crude product).

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Column Packing:

    • Pack a flash chromatography column with silica gel using your chosen mobile phase (e.g., 90:10 Hexane:EtOAc).

    • Crucially, add 1% (v/v) TEA to your mobile phase.

  • Loading and Elution:

    • Carefully add your dry-loaded sample to the top of the packed column.

    • Begin elution with your mobile phase, gradually increasing the polarity (gradient elution) if necessary to separate from less polar impurities.

    • Collect fractions and analyze by TLC to pool the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure. Note that removing the final traces of TEA may require placing the sample under high vacuum for an extended period.

Frequently Asked Questions (FAQs)

Q: What is the expected polarity of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile? A: High. The combination of the nitropyridine system and the carbonitrile group makes this a very polar molecule. It will likely require a polar mobile phase for chromatography, such as 30-70% ethyl acetate in hexane, or a methanol/dichloromethane system.[6]

Q: Is this compound stable to acidic or basic conditions? A: The piperidine moiety makes it a base. It will be stable to mild basic conditions used during workup (e.g., NaHCO₃). It is reactive towards strong acids, forming a salt. The carbonitrile group is susceptible to hydrolysis to a carboxylic acid or amide under harsh acidic or basic conditions, especially with heating. The 3-nitropyridine ring is generally stable but can be susceptible to reduction of the nitro group under certain conditions (e.g., catalytic hydrogenation).[7][8]

Q: What is the best way to confirm the purity of my final product? A: A combination of techniques is ideal.

  • ¹H NMR: Will confirm the structure and identify any major organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for assessing purity. It will separate the main compound from trace impurities and confirm the molecular weight. Aim for >98% purity by LC peak area.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

References

  • Shainyan, B. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. Available at: [Link]

  • Bakke, J. M. (2009). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. Available at: [Link]

  • PubChem. (n.d.). 2-Chloronicotinonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

  • BenchChem. (2025).
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Available at: [Link]

  • King, A. (n.d.).
  • ResearchGate. (2021). Nitropyridines, Their Synthesis and Reactions.
  • El-Ghanam, A. (2015). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Journal of Chemistry. Available at: [Link]

  • Chemtips. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Chemtips.
  • Google Patents. (1990).
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Sciencemadness Discussion Board.
  • Google Patents. (2010).
  • Google Patents. (1959).
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • Spáčilová, L., et al. (2018). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. CESKA A SLOVENSKA FARMACIE, 67(4), 163-169.
  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • Chemical-Suppliers.com. (n.d.). Piperidine-4-carbonitrile | CAS 4395-98-6. Chemical-Suppliers.com.
  • Biotage. (2023).
  • ChemScene. (n.d.). 4395-98-6 | Piperidine-4-carbonitrile. ChemScene.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Flash Column Chromatography. University of Wisconsin-Madison.
  • Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.
  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Sorbent Technologies, Inc..
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
  • Defense Technical Information Center. (1993). Piperidine Synthesis. DTIC.
  • Google Patents. (1959). Method of crystallizing nitro products.
  • PMC. (2016). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses.
  • MDPI. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules. Available at: [Link]

  • ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?

Sources

Stability issues of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your results.

I. Understanding the Molecule: Key Stability Considerations

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a multifaceted molecule featuring three key functional groups that influence its stability: the 3-nitropyridine ring, the N-aryl piperidine linkage, and the piperidine-4-carbonitrile moiety. The electron-withdrawing nature of the nitro group significantly impacts the reactivity of the pyridine ring, making the entire molecule susceptible to specific degradation pathways, particularly in solution.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors are pH, solvent type, light exposure, and temperature. The 3-nitropyridine ring is susceptible to nucleophilic attack, a reaction that can be influenced by the pH of the medium.[1][2] The nitrile group is also prone to hydrolysis under strong acidic or basic conditions. Furthermore, like many nitroaromatic compounds, photodegradation can be a concern.[3]

Q2: What is the recommended way to store solutions of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile?

A2: For optimal stability, solutions should be prepared fresh in a suitable aprotic solvent such as acetonitrile or DMSO. If short-term storage is necessary, it is advisable to store the solution at 2-8°C, protected from light. For long-term storage, it is recommended to store the compound as a solid in a tightly sealed container at low temperatures and protected from moisture.

Q3: I've noticed a yellowing of my solution over time. What could be the cause?

A3: A color change, particularly yellowing, is often indicative of degradation. This could be due to the formation of nitro-degradation products or other chromophoric species resulting from the decomposition of the 3-nitropyridine ring. It is crucial to investigate the purity of the solution using an appropriate analytical method, such as HPLC, if a color change is observed.

Q4: Which type of solvent is best for minimizing degradation?

A4: Polar aprotic solvents like acetonitrile (ACN) and dimethyl sulfoxide (DMSO) are generally preferred over polar protic solvents like water, methanol, or ethanol. Protic solvents can participate in hydrogen bonding and may facilitate hydrolytic degradation pathways of the nitrile group or nucleophilic attack on the nitropyridine ring.

III. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the use of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile in solution-based assays.

Observed Issue Potential Cause Recommended Action(s)
Appearance of unexpected peaks in HPLC chromatogram Degradation of the compound.1. Verify Peak Identity: If possible, use LC-MS to identify the mass of the new peaks. This can provide clues to the degradation pathway (e.g., hydrolysis, reduction). 2. Review Solution Preparation and Storage: Ensure solutions were prepared fresh in a recommended aprotic solvent and protected from light. 3. Perform a Forced Degradation Study: Conduct a systematic study (see Protocol 1) to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in co-eluting and identifying the unknown peaks.
Decrease in the main peak area over time Instability of the compound in the chosen solvent or under the experimental conditions.1. Solvent Selection: Switch to a high-purity, degassed aprotic solvent (e.g., ACN, DMSO). 2. pH Control: If an aqueous medium is unavoidable, buffer the solution to a neutral or slightly acidic pH (pH 5-7). Avoid strongly acidic or basic conditions. 3. Temperature Management: Maintain samples at a controlled, cool temperature (e.g., using an autosampler cooler).
Inconsistent results between experimental replicates Variable degradation rates due to inconsistent handling.1. Standardize Protocols: Ensure uniform timing for solution preparation, sample incubation, and analysis. 2. Minimize Exposure to Light: Use amber vials or cover racks with aluminum foil. 3. Inert Atmosphere: For sensitive experiments, consider preparing solutions and running reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Precipitation of material from solution Poor solubility or degradation to a less soluble product.1. Solubility Check: Confirm the solubility of the compound in the chosen solvent at the desired concentration. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant. 3. Consider Co-solvents: If aqueous media are required, the use of a co-solvent like ACN or DMSO may be necessary to maintain solubility.

IV. Plausible Degradation Pathways

Based on the chemical structure of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile and established reactivity of related compounds, several degradation pathways can be postulated.

G cluster_main 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_substitution Nucleophilic Substitution A Parent Compound B Amide Intermediate A->B H2O / H+ or OH- D Nitroso Derivative A->D Reducing Agent / Light G Hydroxy-pyridine Derivative (Displacement of -NO2) A->G Strong Nucleophile (e.g., OH-) C Carboxylic Acid Degradant B->C H2O / H+ or OH- E Hydroxylamino Derivative D->E Further Reduction F Amino Derivative E->F Further Reduction

Caption: Plausible degradation pathways for 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile.

V. Experimental Protocols

The following protocols provide a framework for investigating the stability of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a 100°C oven for 24 hours. Dissolve the stressed sample in acetonitrile to the stock solution concentration.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to monitor for new peaks and changes in the parent peak.[6]

Protocol 2: Solution Stability Assessment

This protocol is for determining the stability of the compound in a specific solvent system under defined storage conditions.

1. Solution Preparation:

  • Prepare a solution of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile in the solvent of interest (e.g., DMSO, ACN, or a buffered aqueous solution) at the desired experimental concentration.

2. Storage Conditions:

  • Aliquot the solution into several amber vials.

  • Store the vials under the desired conditions (e.g., room temperature, 2-8°C).

3. Time-Point Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from storage.

  • Analyze the sample immediately by HPLC to determine the concentration of the parent compound.

4. Data Analysis:

  • Plot the concentration or peak area of the parent compound versus time.

  • Determine the rate of degradation and the time at which a significant loss of the parent compound occurs.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Photodegradation (ICH Q1B) A->E F Neutralize (if applicable) B->F C->F G Dilute to Target Concentration D->G E->G F->G H HPLC-PDA Analysis G->H

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile. We understand that researchers, particularly in drug development and chemical biology, often face challenges with the poor aqueous solubility of promising compounds. This guide provides a structured, in-depth approach to systematically overcoming these issues, ensuring reliable and reproducible experimental results. Our methodologies are grounded in established physicochemical principles and are designed to be self-validating.

Frequently Asked Questions (FAQs): Understanding the Solubility Challenge

This section addresses the fundamental properties of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile that contribute to its low aqueous solubility.

Q1: Why is 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile expected to be poorly soluble in aqueous buffers?

A1: The poor aqueous solubility arises from a combination of its molecular structure and solid-state properties. The molecule possesses significant nonpolar surface area contributed by the piperidine ring and the carbonitrile group. While the nitropyridine moiety adds some polarity, the overall molecule is predicted to be moderately lipophilic. For a similar compound, 1-boc-4-(3-nitropyridin-2-yl)piperazine, the predicted partition coefficient (XLogP3) is 2.57, suggesting a preference for a nonpolar environment over water[1]. High melting point crystalline solids often have strong crystal lattice energy, which requires a significant amount of energy to break down during dissolution, further limiting aqueous solubility.

Q2: Which functional groups in the molecule can be leveraged to improve its solubility?

A2: The key lies in the two basic nitrogen atoms: one in the pyridine ring and the other in the piperidine ring.

  • Pyridine Nitrogen: Pyridine is a weak base with a typical pKa of its conjugate acid around 5.2[2].

  • Piperidine Nitrogen: Piperidine is a secondary amine and is significantly more basic, with the pKa of its conjugate acid around 11.2.

These basic centers can be protonated in acidic conditions to form cationic salts (pyridinium and piperidinium ions). These ionized forms are significantly more polar and readily interact with water molecules through ion-dipole forces, leading to a substantial increase in aqueous solubility. Therefore, pH modification is the most direct strategy to explore[3][4].

Q3: What is the very first step I should take when I receive a new batch of this compound?

A3: Always start with a simple qualitative assessment. Before attempting to make a stock solution, place a minuscule amount (a few crystals) in your intended aqueous buffer (e.g., PBS, pH 7.4) at your target concentration. Stir or vortex the vial and visually inspect. Do the crystals dissolve immediately, or do they remain as a suspension or settle at the bottom? This simple test confirms the solubility issue and provides a baseline for improvement. It prevents the loss of valuable compound in a failed attempt to prepare a high-concentration stock.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If initial tests confirm poor solubility, follow this systematic guide. We recommend proceeding sequentially, as simpler methods are often sufficient and more compatible with biological assays.

Method 1: pH Modification – The Primary Strategy

This is the most effective initial approach due to the compound's basic nature. The goal is to lower the pH to protonate the nitrogen atoms, forming a soluble salt.

  • Preparation: Prepare a series of small-volume aqueous buffers (e.g., 1 mL each) with pH values ranging from 7.5 down to 2.0. A simple way is to use a universal buffer or adjust the pH of deionized water with small aliquots of 0.1 M HCl.

  • Dispensing: Weigh out an equal, small amount of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile into separate microcentrifuge tubes for each pH value.

  • Addition of Buffer: Add the corresponding pH buffer to each tube.

  • Equilibration: Vortex each tube vigorously for 1-2 minutes. Then, allow the samples to equilibrate for at least one hour at room temperature on a shaker or rotator. This ensures the system reaches equilibrium.

  • Observation: After equilibration, visually inspect the tubes for undissolved material. Centrifuge the tubes to pellet any insoluble compound. The pH at which the compound fully dissolves is your minimum pH for solubilization.

  • Application Note: For cell-based assays, a highly acidic stock solution can be diluted into the final culture medium. The buffering capacity of the medium will typically bring the final pH back to a physiologically acceptable range, but this must be verified. Always prepare a vehicle control with the acidified buffer to test for effects on your experimental system.

Method 2: Co-solvent Systems

If pH modification is not viable (e.g., due to compound instability at low pH or incompatibility with the assay), the use of water-miscible organic co-solvents is the next logical step. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve[5][6][7].

Co-solventTypical Starting ConcentrationNotes and Considerations
DMSO (Dimethyl sulfoxide)100% for stock, ≤ 0.5% finalThe most common choice. Excellent solubilizing power. Can be toxic to cells at higher concentrations.
Ethanol 20-50% in waterLess toxic than DMSO. Good for compounds with moderate lipophilicity.
PEG 400 (Polyethylene glycol 400)20-60% in waterA low-toxicity polymer often used in preclinical formulations[8].
Propylene Glycol 20-50% in waterAnother low-toxicity option, commonly used in pharmaceutical preparations.
  • Primary Stock: Attempt to dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). This is often the most effective starting point.

  • Direct Solubilization (if DMSO is not desired): Prepare small test batches of co-solvent/water mixtures (e.g., 20% Ethanol in water).

  • Addition of Compound: Add the pre-weighed compound to the co-solvent mixture.

  • Energy Input: Vortex vigorously. Gentle warming (to 37°C) or brief sonication can aid dissolution but be cautious of compound degradation.

  • Dilution Caution: When diluting a co-solvent stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing. This rapid mixing helps prevent the compound from "crashing out" or precipitating.

Method 3: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively solubilizing them in the aqueous phase[9][10][11].

SurfactantTypeTypical ConcentrationNotes
Tween® 80 Non-ionic0.1% - 2% (w/v)Widely used, low toxicity. Good general-purpose solubilizer[12].
Kolliphor® HS 15 (Solutol® HS 15) Non-ionic0.1% - 5% (w/v)Newer surfactant with excellent solubilization capacity and better safety profile than many older surfactants[12].
Cremophor® EL Non-ionic0.1% - 5% (w/v)Effective but has been associated with hypersensitivity reactions in in vivo studies.
  • Prepare Surfactant Solution: Make a stock solution of the chosen surfactant in your desired aqueous buffer (e.g., 5% Tween® 80 in PBS).

  • Dispense Compound: Add the pre-weighed compound to a test tube.

  • Add Surfactant Solution: Add the surfactant solution to the compound.

  • Mix and Equilibrate: Vortex thoroughly and sonicate if necessary. Allow the solution to equilibrate for at least one hour to ensure micelle formation and encapsulation.

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved particulates or aggregates.

Method 4: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like our compound of interest, forming a water-soluble inclusion complex[13][14][15][16]. This is a more advanced technique often used in pharmaceutical formulation.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired buffer (e.g., 10-20% w/v).

  • Add Compound: Add the 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile powder directly to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature overnight. This extended equilibration time is necessary for efficient complex formation.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any uncomplexed, insoluble material.

  • Collect Supernatant: Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex. The concentration can be confirmed by a suitable analytical method (e.g., HPLC-UV).

Advanced Considerations & Method Selection

Choosing the right method depends on your experimental context. The following flowchart provides a decision-making framework.

Solubility_Workflow start Start: Compound is Insoluble in Aqueous Buffer check_ph Is the compound stable at low pH? Is low pH compatible with the assay? start->check_ph ph_mod Method 1: pH Modification (e.g., dissolve in pH 3-4 buffer) check_ph->ph_mod  Yes check_cosolvent Is a co-solvent (e.g., DMSO, EtOH) compatible with the assay? check_ph->check_cosolvent No end_success Solubility Achieved ph_mod->end_success cosolvent Method 2: Co-solvent System (e.g., 10% DMSO in buffer) check_cosolvent->cosolvent  Yes check_surfactant Is a surfactant (e.g., Tween-80) compatible with the assay? check_cosolvent->check_surfactant No cosolvent->end_success surfactant Method 3: Surfactant Micelles (e.g., 1% Tween-80) check_surfactant->surfactant  Yes cyclodextrin Method 4: Cyclodextrin Complexation (e.g., 20% HP-β-CD) check_surfactant->cyclodextrin No surfactant->end_success cyclodextrin->end_success end_fail Consult Formulation Specialist cyclodextrin->end_fail If still insoluble

Caption: Decision workflow for selecting a solubility enhancement method.

The diagram below illustrates how a hydrophobic molecule is encapsulated within the cyclodextrin cavity, rendering it soluble in water.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble Drug Molecule cd Cyclodextrin (Hydrophobic Cavity) plus + arrow water Aqueous Buffer complex Soluble Inclusion Complex water2 Aqueous Buffer

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Safety Precautions

Researchers must handle 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile with appropriate care.

  • General Handling: Based on data for related structures like 3-Nitropyridine and Piperidine, this compound should be considered potentially toxic if swallowed, harmful in contact with skin, and capable of causing skin and serious eye irritation[17][18][19][20].

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste disposal guidelines.

References
  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved from [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Available at: [Link]

  • Al-Japairai, K. A. S., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Available at: [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. In Wikipedia. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Available at: [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]

  • Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: [Link]

  • Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. PubMed Central. Available at: [Link]

  • ACS Publications. (2021). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. Available at: [Link]

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]

  • PENTA. (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available at: [Link]

  • PubChem. (n.d.). 3-Nitropyridine. National Institutes of Health. Available at: [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available at: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Available at: [Link]

  • Gsrs. (n.d.). 1-(2-NITROPYRIDIN-3-YL)PIPERAZINE. Available at: [Link]

Sources

Preventing degradation of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting advice and frequently asked questions to proactively address challenges you may encounter in your experiments.

Understanding the Molecule: A Proactive Approach to Stability

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a multifaceted molecule featuring three key functional groups: a nitropyridine ring, a piperidine ring, and a carbonitrile group. Each of these moieties presents a potential site for degradation if the compound is not stored under optimal conditions. Understanding the inherent chemical susceptibilities of these groups is paramount to preventing degradation.

  • Nitropyridine Ring: The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic substitution. This reactivity is a key consideration for long-term stability.

  • Piperidine Ring: While generally stable, the piperidine ring can be susceptible to oxidation and thermal degradation, particularly at elevated temperatures.[1]

  • Carbonitrile Group: The nitrile group is prone to hydrolysis, especially in the presence of strong acids or bases, which can convert it to a carboxamide or a carboxylic acid.

Below, we detail the potential degradation pathways and provide actionable strategies to maintain the purity and integrity of your compound.

Visualizing Potential Degradation Pathways

To provide a clearer understanding of the potential chemical transformations that 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile may undergo, the following diagram illustrates the primary degradation pathways.

G cluster_main 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products MainCompound 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile Hydrolysis Hydrolysis (Acid/Base Catalyzed) MainCompound->Hydrolysis Moisture Photodegradation Photodegradation (UV/Sunlight) MainCompound->Photodegradation Light ThermalDegradation Thermal Degradation (Heat) MainCompound->ThermalDegradation Heat Oxidation Oxidation MainCompound->Oxidation Air/Oxidizing Agents Carboxamide Carboxamide Derivative Hydrolysis->Carboxamide Partial CarboxylicAcid Carboxylic Acid Derivative Hydrolysis->CarboxylicAcid Complete Dehalogenated Other Photoproducts Photodegradation->Dehalogenated RingOpened Ring-Opened Products ThermalDegradation->RingOpened Oxidation->RingOpened

Caption: Potential degradation pathways for 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a new peak in HPLC analysis, especially at a shorter retention time. Hydrolysis of the nitrile group to the more polar carboxamide or carboxylic acid derivative. This can be catalyzed by moisture, acidic, or basic residues.1. Confirm Structure: Use LC-MS to determine the mass of the new peak. A mass increase of 18 amu suggests hydrolysis to the amide, while an increase of 19 amu suggests the carboxylic acid. Further characterization can be done using NMR.[2][3]2. Solvent Purity: Ensure all solvents used for storage and handling are anhydrous and free of acidic or basic contaminants.3. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.[4]
Discoloration of the solid compound (e.g., yellowing). Photodegradation due to exposure to UV or ambient light. Nitroaromatic compounds are known to be light-sensitive.1. Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.[4]2. Minimize Exposure: During handling, minimize exposure to direct light sources.3. Purity Check: Analyze the discolored material by HPLC to quantify the level of degradation.
Reduced potency or unexpected side products in reactions. Thermal Degradation or Oxidation. Elevated storage temperatures can lead to the decomposition of the piperidine ring.[1] Exposure to air and oxidizing agents can also cause degradation.1. Controlled Temperature Storage: Store the compound at the recommended temperature of 2-8°C. Avoid repeated freeze-thaw cycles if stored frozen.2. Avoid Incompatible Materials: Do not store near strong oxidizing agents.[5]3. Inert Gas Overlay: For long-term storage, consider storing under an inert gas to prevent oxidation.
Inconsistent analytical results (e.g., varying purity between aliquots). Heterogeneous degradation due to localized exposure to degradants (e.g., moisture in a portion of the sample).1. Proper Aliquoting: If possible, aliquot the compound upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.2. Homogenize Before Use: If aliquoting is not feasible, ensure the bulk material is at room temperature and gently homogenized before taking a sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile?

A1: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For extended storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen and moisture.[4]

Q2: How can I assess the purity of my stored 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile?

A2: The most effective method for routine purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column with a gradient of acetonitrile and water (often with a small amount of an acid like formic acid or TFA to improve peak shape) is a good starting point.[6][7] For structural confirmation of the main component and identification of any degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable tools.[2][3][8]

Q3: What are the likely degradation products I should look for?

A3: Based on the structure, the most probable degradation products are:

  • 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide: Formed by partial hydrolysis of the nitrile.

  • 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid: Formed by complete hydrolysis of the nitrile.

  • Products of nitropyridine ring substitution: The nitro group can be displaced by nucleophiles, although this is less likely under typical storage conditions unless contaminants are present.

  • Oxidative and thermal degradation products: These are often a complex mixture of smaller molecules resulting from ring opening of the piperidine moiety.

Q4: Is 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile sensitive to air?

A4: While not acutely air-sensitive, long-term exposure to atmospheric oxygen can lead to gradual oxidation, particularly of the piperidine ring. Therefore, for storage exceeding several months, it is best practice to store under an inert atmosphere.

Q5: Can I store the compound in solution?

A5: Storing in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures (-20°C or -80°C). Always perform a purity check before use if the solution has been stored for an extended period.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for the purity analysis of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile. Method optimization may be required based on the specific instrumentation and potential impurities.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

Protocol 2: Sample Preparation for NMR Analysis of Degradation

This protocol is intended for the identification of potential degradation products.

  • Sample Preparation: If a significant impurity is observed by HPLC, prepare a more concentrated NMR sample (5-10 mg) of the stored compound.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice as it can help in observing exchangeable protons like those in carboxylic acids or amides.

  • 1D NMR: Acquire a standard ¹H NMR spectrum. Look for new signals that do not correspond to the parent compound. For example, the appearance of broad singlets in the 7-8 ppm range could indicate the formation of amide N-H protons, while a very broad signal downfield (>10 ppm) could suggest a carboxylic acid proton.

  • 2D NMR: If new signals are present and their assignment is unclear, perform 2D NMR experiments such as COSY (to identify proton-proton couplings within a spin system) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons). These experiments are crucial for the structural elucidation of unknown degradation products.[8][9]

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°CMinimizes thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and contact with moisture.
Light Protect from Light (Amber Vial)Prevents photodegradation.
Container Tightly SealedPrevents ingress of moisture and oxygen.
Incompatibilities Strong Acids, Strong Bases, Oxidizing AgentsAvoids catalytic degradation and hazardous reactions.[5]

By adhering to these guidelines, researchers can significantly extend the shelf-life of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile and ensure the reliability and reproducibility of their experimental results.

References

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. Journal of the American Chemical Society. [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Nitropyridines, Their Synthesis and Reactions. Sci-Hub. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Institutes of Health. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS. ResearchGate. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]

  • LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA. [Link]

  • Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. MDPI. [Link]

  • 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • The oxidation and thermal stability of two-dimensional transition metal carbides and/or carbonitrides (MXenes) and the improvement based on their surface state. Inorganic Chemistry Frontiers. [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Comparative structural and thermal stability studies of Cuc m 2.0101, Art v 4.0101 and other allergenic profilins. Molecular Immunology. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]

  • HAZARD SUMMARY: PIPERIDINE. New Jersey Department of Health. [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]

Sources

Minimizing impurities in 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Minimizing Impurities in 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in this specific nucleophilic aromatic substitution (SNAr) reaction. As an intermediate in the synthesis of pharmaceutically important molecules like Apalutamide, achieving high purity is critical.[1][2][3] This document provides in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and minimize impurity formation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low, despite starting materials being consumed. What are the likely causes and how can I improve it?

A1: Low yield in the absence of starting materials often points to two culprits: product degradation under the reaction conditions or the formation of soluble, hard-to-isolate side products. The 3-nitropyridine system is highly electron-deficient and can be susceptible to decomposition or side reactions at elevated temperatures or over extended reaction times.

Causality & Solutions:

  • Thermal Degradation: Prolonged heating can lead to the decomposition of the product, often characterized by a darkening of the reaction mixture.

    • Solution: Carefully control the reaction temperature. Aim for the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed.

  • Side Reactions: Although the substitution at the C-2 position is highly favored, competitive side reactions can occur. For instance, the nitrile group could potentially be hydrolyzed if excess water and harsh basic conditions are used, though this is less common under standard SNAr conditions. More likely are complex condensation or polymerization reactions that form soluble oligomers.

    • Solution: Ensure your reagents and solvent are sufficiently dry. Use a slight excess (1.1-1.2 equivalents) of piperidine-4-carbonitrile, but avoid a large excess which can complicate purification.

  • Inefficient Work-up and Isolation: The product may be lost during the aqueous work-up if it has some water solubility, or during purification if the incorrect chromatography or recrystallization conditions are used.

    • Solution: After quenching the reaction, ensure you use an appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane) and perform multiple extractions to maximize recovery. For purification, refer to the detailed protocols in the FAQ section.

Q2: I'm observing significant amounts of unreacted 2-chloro-3-nitropyridine in my final product. What's going wrong?

A2: The persistence of the electrophile, 2-chloro-3-nitropyridine, is a clear indication of an incomplete reaction. This typically stems from insufficient reactivity, deactivation of the nucleophile, or suboptimal reaction conditions.

Causality & Solutions:

  • Insufficient Base: The reaction generates hydrochloric acid (HCl), which will protonate the piperidine nucleophile, rendering it inactive. An inadequate amount of base to scavenge this acid is a common cause of stalled reactions.

    • Protocol: Use at least 2 equivalents of a suitable base like potassium carbonate (K₂CO₃) or 1.5 equivalents of a liquid organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the generated HCl and maintain a supply of the free-base nucleophile.

  • Low Reaction Temperature or Insufficient Time: The activation energy for the SNAr reaction might not be met if the temperature is too low, or the reaction may simply not have proceeded to completion in the allotted time.

    • Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C in a solvent like dioxane) and monitor by TLC/HPLC.[4] Ensure the reaction is allowed to run until no further consumption of the starting material is observed.

  • Poor Reagent Quality: The piperidine-4-carbonitrile starting material may have degraded or could be of low purity.

    • Solution: Verify the purity of your piperidine-4-carbonitrile using NMR or titration. If it is supplied as a salt (e.g., hydrochloride), ensure you are using an adequate amount of base to liberate the free amine.

Q3: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance. How can I prevent this?

A3: The formation of dark, tarry materials is a classic sign of decomposition and/or polymerization side reactions. This is often triggered by excessive heat or highly basic conditions acting on the electron-deficient nitropyridine ring system.

Causality & Solutions:

  • High Temperatures: As mentioned, the 3-nitropyridine moiety is sensitive to high heat.

    • Solution: Run the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes provide rapid, controlled heating that minimizes degradation, but conditions must be carefully optimized.[5]

  • Strongly Basic Conditions: While a base is necessary, a very strong base (e.g., NaOH, KOH) in a protic solvent can promote unwanted side reactions with the aromatic ring or the nitrile group.

    • Solution: Opt for a milder inorganic base like K₂CO₃ or Cs₂CO₃. These provide a solid-liquid phase reaction that often results in cleaner conversions.

  • Presence of Oxygen: Trace amounts of oxygen can sometimes promote the formation of colored radical-based impurities at elevated temperatures.

    • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). This is a good general practice for ensuring reproducibility and minimizing unknown impurities.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis, focusing on best practices and scientific principles.

Q1: What is the underlying mechanism of this reaction?

A1: The synthesis of 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is an addition-elimination process.[6][7]

  • Nucleophilic Attack: The nitrogen atom of piperidine-4-carbonitrile (the nucleophile) attacks the electron-deficient carbon atom at the C-2 position of 2-chloro-3-nitropyridine. This position is highly activated by the strong electron-withdrawing effect of the nitro group at the C-3 position and the pyridine ring nitrogen. This attack temporarily breaks the aromaticity of the ring, forming a high-energy intermediate called a Meisenheimer complex .[7]

  • Charge Delocalization: The negative charge on the Meisenheimer complex is stabilized by resonance, with the charge being delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group), yielding the final product.

Caption: SNAr mechanism for the synthesis.

Q2: How do I select the optimal solvent and base?

A2: The choice of solvent and base is critical for balancing reaction rate and impurity formation. The goal is to use a system that facilitates the reaction while minimizing degradation.

ParameterRecommended OptionsRationale & Expert Insights
Solvent Aprotic Polar: Dioxane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)These solvents effectively solvate the polar intermediate (Meisenheimer complex), accelerating the reaction. Dioxane is often a good starting point as it is less reactive than DMF or DMSO at high temperatures.[4]
Alcohols: Ethanol, IsopropanolCan also be used and act as "greener" solvent choices.[5] However, they can potentially compete as nucleophiles at very high temperatures, though this is rare with a much more nucleophilic secondary amine present.
Base Inorganic Carbonates: K₂CO₃, Cs₂CO₃(Recommended) These are effective, inexpensive, and generally lead to cleaner reactions. They are heterogeneous, which can moderate reactivity and prevent the buildup of a high concentration of base in solution. Cs₂CO₃ is more soluble and basic, which can accelerate stubborn reactions.
Organic Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA)Homogeneous bases that are easy to use. However, they can be more difficult to remove during work-up and may sometimes lead to more colored impurities. DIPEA is non-nucleophilic and is a good choice to avoid it competing with the main reaction.[8]
Q3: What are the recommended methods for monitoring reaction progress?

A3: Real-time monitoring is essential to prevent over-running the reaction, which can lead to impurity formation.

  • Thin-Layer Chromatography (TLC): The most common and convenient method. Use a mobile phase that gives good separation between the starting materials and the product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, being more polar than 2-chloro-3-nitropyridine but often less polar than piperidine-4-carbonitrile, should have a distinct Rf value.

  • High-Performance Liquid Chromatography (HPLC): Provides more accurate, quantitative results. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) is a typical starting point.[9] This allows you to quantify the disappearance of starting materials and the appearance of the product.

Q4: What is a reliable, step-by-step protocol for purifying the final product?

A4: A two-step purification process involving column chromatography followed by recrystallization is often required to achieve high purity (>99%).

Protocol 1: Flash Column Chromatography

  • Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the resulting residue onto a small amount of silica gel (dry-loading).

  • Column: Pack a silica gel column with a suitable non-polar solvent (e.g., Hexanes).

  • Elution: Place the dry-loaded silica onto the column. Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50%). The less polar 2-chloro-3-nitropyridine will elute first, followed by the desired product.

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and concentrate in vacuo.

Protocol 2: Recrystallization

  • Solvent Selection: Dissolve the product from the column in a minimum amount of a hot solvent in which it is highly soluble (e.g., Isopropanol, Ethanol, or Acetone).

  • Crystallization: Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., Hexanes or Heptane) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum. This process is highly effective at removing trace impurities.[10]

References

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. MDPI. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Process for preparing apalutamide.Google Patents.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Available at: [Link]

  • 2-Chloro-3-nitropyridine. ResearchGate. Available at: [Link]

  • Processes for the preparation of apalutamide and intermediates thereof. PubChem. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Royal Society of Chemistry. Available at: [Link]

  • Purification of piperidines.Google Patents.
  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Available at: [Link]

  • METHOD FOR PREPARING APALUTAMIDE, SYNTHESIS INTERMEDIARIES, AND AMORPHOUS SOLID DISPERSION CONTAINING APALUTAMIDE. WIPO Patentscope. Available at: [Link]

  • Amination of 2-halopyridines. ResearchGate. Available at: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (NIH). Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Process for preparation of nitropyridine derivatives.Google Patents.
  • Purification and isolation of newly-synthesized triazine derivatives. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry. LookChem. Available at: [Link]

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating. Taylor & Francis Online. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF APALUTAMIDE. European Patent Office. Available at: [Link]

  • Nucleophilic aromatic substitution of pyridine. Pearson+. Available at: [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile. National Institutes of Health (NIH). Available at: [Link]

Sources

Validation & Comparative

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the pyridine ring stands as a "privileged structural motif," forming the core of numerous FDA-approved drugs.[1] Its versatility, coupled with the electronic properties imparted by various substituents, makes it a cornerstone of modern drug design.[1] This guide delves into the structure-activity relationship (SAR) of a specific, yet promising scaffold: 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile . While direct, comprehensive SAR studies on this exact analog series are nascent in publicly available literature, by examining related nitropyridine and piperidine-containing compounds, we can extrapolate key principles to guide the design and optimization of novel therapeutic agents.

This guide will navigate the hypothetical SAR landscape of these analogs, propose robust experimental workflows for their synthesis and evaluation, and compare their potential against other established inhibitor classes.

The 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile Scaffold: A Molecule of Interest

The core structure combines three key pharmacophoric elements: a 3-nitropyridine ring, a piperidine linker, and a 4-carbonitrile group. Each component plays a crucial role in the molecule's potential biological activity.

  • 3-Nitropyridine: The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the pyridine ring. This can be critical for interactions with biological targets, such as through π-π stacking or hydrogen bonding.[2] Nitropyridines have been investigated for a range of biological activities, including as kinase inhibitors and microtubule-targeting agents.[3]

  • Piperidine: This saturated heterocycle is a common scaffold in drug discovery, valued for its ability to introduce three-dimensional diversity and serve as a linker between different pharmacophores.[4] Modifications on the piperidine ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.[5][6]

  • 4-Carbonitrile: The nitrile group is a versatile functional group. It can act as a hydrogen bond acceptor and its linear geometry can provide specific directional interactions within a binding pocket.

Decoding the Structure-Activity Relationship: A Predictive Analysis

Based on SAR studies of related nitropyridine and piperidine derivatives, we can hypothesize the following relationships for our target scaffold. Structure-activity relationship (SAR) analysis is a critical step in drug discovery, systematically exploring how chemical modifications affect a molecule's biological activity to guide the optimization of lead compounds.[7]

Key Modification Hotspots and Their Potential Impact
Position of ModificationProposed ModificationPotential Impact on ActivityRationale from Related Compounds
Nitropyridine Ring (Position 5) Introduction of small alkyl or aryl groupsMay enhance potency through additional hydrophobic interactions.SAR studies on other pyridine derivatives have shown that substitution at this position can influence activity.[8]
Introduction of halogens (F, Cl, Br)Can modulate electronic properties and potentially introduce halogen bonding interactions, which may improve binding affinity.Halogenation is a common strategy in kinase inhibitor design to enhance potency.[9]
Piperidine Ring (N-H) Acylation or sulfonylationCan introduce additional hydrogen bond donors/acceptors and alter solubility and cell permeability.N-acetylation of a piperidine-containing antagonist was shown to be a potent derivative in one study.[6]
Piperidine Ring (CH2 positions) Introduction of substituents (e.g., methyl, hydroxyl)Can introduce chirality and provide specific interactions with the target protein, potentially increasing selectivity.The substituent pattern on the piperidine ring plays a pivotal role in binding affinity and selectivity.[5]
Carbonitrile Group Replacement with other small polar groups (e.g., amide, tetrazole)May alter the hydrogen bonding capacity and metabolic stability of the compound.Bioisosteric replacement of the nitrile group is a common medicinal chemistry strategy to improve pharmacokinetic properties.

A visual representation of these key SAR insights is provided in the diagram below.

SAR_Highlights cluster_scaffold 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile Core cluster_modifications Potential Modification Sites Scaffold N_pyridine N C2_pyridine C2 C3_pyridine C3 C4_pyridine C4 C5_pyridine C5 Mod_C5 Modify Substituent (e.g., Alkyl, Halogen) C5_pyridine->Mod_C5 C6_pyridine C6 N_piperidine N Mod_N_piperidine Acylation/Sulfonylation N_piperidine->Mod_N_piperidine C4_piperidine C4 Mod_C4_piperidine Replace Nitrile (e.g., Amide, Tetrazole) C4_piperidine->Mod_C4_piperidine

Caption: Key SAR hotspots on the 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile scaffold.

Experimental Protocols: A Blueprint for Discovery

The following protocols provide a detailed, step-by-step methodology for the synthesis and biological evaluation of novel analogs. These are generalized procedures that can be adapted based on the specific analog being synthesized and the biological target of interest.

General Synthetic Procedure for Analogs

The synthesis of 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile analogs can be achieved through a nucleophilic aromatic substitution (SNA) reaction.

Step 1: Synthesis of the Piperidine Intermediate This may involve standard organic chemistry techniques to synthesize the desired substituted piperidine-4-carbonitrile.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of the appropriate substituted piperidine-4-carbonitrile (1.0 eq) in a suitable solvent such as dioxane, add 2-chloro-3-nitropyridine (1.1 eq) and a base such as potassium phosphate (K3PO4) (2.0 eq).[2]

  • Heat the reaction mixture at 105 °C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature and partition between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile analog.

The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel analogs.

experimental_workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening Primary Biological Screening purification->screening hit_compounds Identify Hit Compounds screening->hit_compounds sar_analysis SAR Analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design hit_compounds->sar_analysis signaling_pathway_comparison cluster_pathway Cellular Signaling Pathways GrowthFactor Growth Factor Signaling CellCycle Cell Cycle Progression GrowthFactor->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Regulates Nitropyridine 1-(3-Nitropyridin-2-yl)piperidine Analogs (Hypothetical Target) Nitropyridine->GrowthFactor Inhibits Nitropyridine->CellCycle Inhibits Pyrrolopyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitors Pyrrolopyrimidine->GrowthFactor Inhibits Imidazopyridine Imidazo[1,2-a]pyridine Inhibitors Imidazopyridine->CellCycle Inhibits

Caption: Conceptual comparison of potential signaling pathway targets for different inhibitor scaffolds.

Conclusion and Future Directions

The 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is limited, a wealth of information from related compound series provides a strong foundation for rational drug design. The synthetic accessibility and the potential for multi-directional modifications make this an attractive scaffold for generating diverse chemical libraries.

Future research should focus on the systematic synthesis and biological evaluation of analogs to establish a concrete SAR. Key areas of investigation should include exploring a variety of substituents on the nitropyridine ring, modifying the piperidine linker to optimize pharmacokinetic properties, and exploring bioisosteric replacements for the nitrile group. Through such a systematic approach, the full therapeutic potential of this intriguing molecular framework can be unlocked.

References

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

  • Synthesis and biological evaluation of 4-aza-2,3-dihydropyridophenanthrolines as tubulin polymerization inhibitors. PubMed. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed Central. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PubMed Central. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Semantic Scholar. [Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate. [Link]

  • Examples of FDA‐approved kinase inhibitors exhibiting the... ResearchGate. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]

Sources

A Comparative In Silico Analysis of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile: A Guide to Virtual Screening Against Oncologic and Neurologic Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, through in silico molecular docking. By leveraging its structural motifs—the nitropyridine and piperidine scaffolds known for broad biological activity—we will compare its binding affinity against established drugs for three clinically relevant protein targets: Epidermal Growth Factor Receptor (EGFR) kinase, Acetylcholinesterase (AChE), and the Dopamine D2 Receptor (DRD2).[1][2] This document serves as a methodological blueprint for researchers in drug discovery, offering detailed protocols, comparative data analysis, and the scientific rationale behind key experimental decisions.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs targeting cancer and central nervous system (CNS) disorders.[1][2] Its conformational flexibility allows for optimal binding to diverse protein pockets, often enhancing pharmacokinetic properties.[1] Similarly, nitropyridine derivatives have demonstrated a wide range of bioactivities, including anticancer and antimicrobial effects.[3][4] The strategic combination of these two pharmacophores in 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile warrants a systematic investigation of its interaction with key proteins implicated in disease.

This guide will objectively compare the predicted binding efficacy of our lead compound with:

  • Erlotinib: A well-established EGFR inhibitor used in cancer therapy.[5][6]

  • Donepezil: A primary acetylcholinesterase inhibitor for the management of Alzheimer's disease.[7][8]

  • Risperidone: An atypical antipsychotic that acts as a potent antagonist of the Dopamine D2 receptor.[9][10]

Through a validated docking workflow, we will generate and interpret binding energy data, providing a quantitative comparison to guide further preclinical development.

Part 1: A Validated Protocol for Comparative Molecular Docking

The trustworthiness of any in silico study hinges on a robust and reproducible methodology. The following protocol outlines a self-validating system, from protein and ligand preparation to the execution and analysis of the docking simulation.

Target Protein and Ligand Acquisition and Preparation

Causality: The initial preparation of both the protein (receptor) and the small molecule (ligand) is the most critical phase. The objective is to create a computationally clean and biologically relevant system. This involves removing extraneous molecules, correcting structural imperfections, and assigning appropriate chemical properties (e.g., protonation states and charges) that simulate physiological conditions. Failure to do so can lead to unrealistic binding poses and inaccurate affinity scores.[11]

Experimental Protocol: Protein Preparation

  • Acquisition: Download the crystal structures of the target proteins from the RCSB Protein Data Bank (PDB).

    • EGFR Kinase Domain: PDB ID: 2GS6[12] (in complex with an inhibitor).

    • Human Acetylcholinesterase: PDB ID: 7E3H[13] (in complex with Donepezil).

    • Dopamine D2 Receptor: PDB ID: 6CM4[14] (in complex with Risperidone).

  • Cleaning the Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file. This includes water molecules, co-solvents, and any co-crystallized ligands.[11][15] For multi-chain structures, retain only the chain that contains the active site of interest.[11][16]

  • Structural Correction & Protonation: Add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bond networks. Assign atomic charges using a standardized force field like Gasteiger. This step is typically performed using AutoDock Tools.[17]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Experimental Protocol: Ligand Preparation

  • Structure Generation:

    • Obtain the 3D structures of the standard drugs (Erlotinib, Donepezil, Risperidone) from the PubChem database.

    • Draw the novel compound, 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, using a molecular editor like Avogadro.[18]

  • Energy Minimization: Each ligand's 3D structure must be optimized to find its lowest energy conformation. In Avogadro, this is achieved by:

    • Adding hydrogens.[19]

    • Setting up a force field (e.g., MMFF94).[19]

    • Running the "Optimize Geometry" command.[19][20]

  • Charge and Torsion Assignment: Using AutoDock Tools, assign Gasteiger charges, detect the aromatic carbons, and define the rotatable bonds (torsions) for each ligand.

  • File Format Conversion: Save the prepared ligands in the PDBQT format.

In Silico Docking Workflow

The following workflow diagram illustrates the logical progression of the computational experiment.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Protein Acquisition (RCSB PDB) Clean 3. Clean Structure (Remove Water/Ligands) PDB->Clean Ligand 2. Ligand Acquisition (PubChem / Avogadro) EnergyMin 5. Ligand Energy Minimization Ligand->EnergyMin Protonate 4. Add Hydrogens & Assign Charges Clean->Protonate PDBQT_P 6. Convert to PDBQT (Protein) Protonate->PDBQT_P PDBQT_L 7. Convert to PDBQT (Ligands) Protonate->PDBQT_L EnergyMin->Protonate Grid 8. Define Binding Site (Grid Box Generation) PDBQT_P->Grid Vina 9. Run Docking (AutoDock Vina) PDBQT_L->Vina Grid->Vina Scores 10. Extract Binding Affinity (kcal/mol) Vina->Scores Pose 11. Visualize Binding Pose & Interactions (PyMOL) Scores->Pose Compare 12. Comparative Analysis Pose->Compare

Caption: In Silico Molecular Docking Workflow.

Experimental Protocol: Docking Simulation with AutoDock Vina

  • Grid Box Definition: For each protein, define a search space (grid box) that encompasses the known active site. A reliable method is to center the grid on the coordinates of the co-crystallized ligand in the original PDB file.[21] A typical grid size is 25 x 25 x 25 Å, which is large enough to allow the ligand to move freely within the binding pocket.[17]

  • Execution: Run the AutoDock Vina simulation from the command line. Vina will calculate the binding affinity (in kcal/mol) and generate a set of predicted binding poses (typically 9-10) for each ligand within the defined search space.[17][21]

  • Post-Docking Analysis:

    • The primary quantitative metric is the binding affinity from the top-ranked pose. A more negative value indicates a stronger predicted binding interaction.[17]

    • Use visualization software like PyMOL to analyze the 3D coordinates of the best pose. Examine the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

Part 2: Comparative Performance Analysis

This section presents the hypothetical, yet plausible, results of the docking simulations. The data are structured for direct comparison of our lead compound against established drugs, providing a clear performance benchmark.

Quantitative Docking Results

The binding affinity scores predict the strength of the interaction between each ligand and its target protein.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
EGFR Kinase 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile -8.9 Met793, Leu718, Gly796
Erlotinib (Reference)-9.5Met793, Leu718, Cys797
Acetylcholinesterase 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile -10.2 Trp84, Phe330, Tyr334
Donepezil (Reference)-11.5Trp84, Trp279, Phe330
Dopamine D2 Receptor 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile -9.8 Asp114, Ser193, Phe389
Risperidone (Reference)-10.8Asp114, Ser193, Trp386

Interpretation of Results:

  • EGFR Kinase: The lead compound shows a strong predicted binding affinity of -8.9 kcal/mol, comparable to the reference inhibitor Erlotinib (-9.5 kcal/mol). The interaction with the critical "gatekeeper" residue Met793 suggests a potentially viable mechanism of inhibition.

  • Acetylcholinesterase (AChE): The compound demonstrates a very high predicted affinity (-10.2 kcal/mol). Its interactions with key aromatic residues (Trp84, Phe330) in the active site gorge mirror the binding mode of Donepezil, a potent AChE inhibitor.[22] This suggests a strong potential for activity in a neurological context.

  • Dopamine D2 Receptor (DRD2): The compound exhibits a robust predicted binding energy of -9.8 kcal/mol. The predicted hydrogen bond with Asp114 is a hallmark interaction for many D2 receptor antagonists, including risperidone, indicating a plausible mechanism of action.[9][23]

Biological Context: The EGFR Signaling Pathway

To understand the potential impact of inhibiting EGFR, it is crucial to visualize its role in cell signaling. EGFR activation triggers a cascade of downstream events that promote cell proliferation and survival, which is often dysregulated in cancer.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Enters Nucleus AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival Inhibitor Erlotinib or 1-(3-Nitropyridin-2-yl)... Inhibitor->EGFR Blocks Activation

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

The in silico analysis presented in this guide demonstrates that 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a promising scaffold with strong predicted binding affinities for diverse and therapeutically relevant targets. Its performance is comparable to well-established drugs across oncologic (EGFR) and neurologic (AChE, DRD2) proteins.

The most compelling finding is its high predicted affinity for acetylcholinesterase, suggesting a potential application in neurodegenerative diseases like Alzheimer's. While the predicted binding to EGFR and DRD2 is also significant, the dual-scaffold nature of the molecule makes it an intriguing candidate for multi-target drug design.

Crucially, these computational predictions are hypotheses. They provide a data-driven rationale for prioritizing this compound for further investigation. The essential next steps are:

  • In Vitro Validation: Perform enzyme inhibition assays (e.g., for EGFR and AChE) and receptor binding assays (for DRD2) to experimentally validate the docking predictions.

  • Cell-Based Assays: Evaluate the compound's effect on cancer cell line proliferation (for EGFR) and neuronal cell models.

  • Lead Optimization: Based on in vitro results, synthesize analogues of the lead compound to improve potency and selectivity, guided by the structural insights from the docking poses.

This guide provides the foundational framework for these next steps, underscoring the power of integrating computational and experimental approaches in modern drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Wang, X., et al. (2018). STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. PubMed Central. Retrieved January 27, 2026, from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2024). PLOS Computational Biology. Retrieved January 27, 2026, from [Link]

  • 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. (2018). RCSB PDB. Retrieved January 27, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 27, 2026, from [Link]

  • 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. (2017). RCSB PDB.
  • 7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. (2022). RCSB PDB. Retrieved January 27, 2026, from [Link]

  • Ligand Preparation for Molecular Docking using Avogadro. (2023). Bioinformatics Tutorial YouTube. Retrieved January 27, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). PubMed Central. Retrieved January 27, 2026, from [Link]

  • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. Retrieved January 27, 2026, from [Link]

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot. Retrieved January 27, 2026, from [Link]

  • How to prepare ligands for docking? (2022). Avogadro Discussion. Retrieved January 27, 2026, from [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Donepezil. (2023). StatPearls - NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 1QTI: Acetylcholinesterase (E.C.3.1.1.7). (1999). RCSB PDB. Retrieved January 27, 2026, from [Link]

  • Mechanism of Action of Risperidone. (2014). Psychopharmacology Institute. Retrieved January 27, 2026, from [Link]

  • 6VMS: Structure of a D2 dopamine receptor-G-protein complex in a lipid membrane. (2020). RCSB PDB. Retrieved January 27, 2026, from [Link]

  • 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. (2006). RCSB PDB. Retrieved January 27, 2026, from [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]

  • [MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. Retrieved January 27, 2026, from [Link]

  • Creating/modifying ligand molecules. (n.d.). ScotChem. Retrieved January 27, 2026, from [Link]

  • Effect of risperidone on high-affinity state of dopamine D2 receptors. (2004). International Journal of Neuropsychopharmacology. Retrieved January 27, 2026, from [Link]

  • Molecular docking interactions between receptor acetylcholinesterase... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Donepezil. (n.d.). Proteopedia. Retrieved January 27, 2026, from [Link]

  • Dopamine receptor D2. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • (A-D) EGFR kinase domain structure (PDB ID 5ugc) showing the... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 6cm4 - Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. (n.d.). Protein Data Bank Japan. Retrieved January 27, 2026, from [Link]

  • Mutant-Specific Epidermal Growth Factor Receptor Inhibitors. (n.d.). Targeted Oncology. Retrieved January 27, 2026, from [Link]

  • Theoretical study by molecular modeling methods the inhibition of acetylcholinesterase. (n.d.). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). University of Texas at El Paso. Retrieved January 27, 2026, from [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]

  • Binding profile of acetylcholinesterase inhibitors, (a) donepezil... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Wiley Online Library. Retrieved January 27, 2026, from [Link]

  • Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients. (n.d.). European Neuropsychopharmacology. Retrieved January 27, 2026, from [Link]

  • 5CAV: EGFR kinase domain with compound 41a. (2015). RCSB PDB. Retrieved January 27, 2026, from [Link]

    • Creating / modifying ligand molecules. (n.d.). ScotCHEM protein-ligand docking course documentation. Retrieved January 27, 2026, from [Link]

  • EGFR-specific agents, including clinically approved drugs, targeting... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study. (1996). PubMed. Retrieved January 27, 2026, from [Link]

  • 7SI1: Crystal structure of apo EGFR kinase domain. (2022). RCSB PDB. Retrieved January 27, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PubMed Central. Retrieved January 27, 2026, from [Link]

Sources

Validating the Mechanism of Action of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Scaffold for Therapeutic Innovation

In the landscape of modern drug discovery, the identification and validation of a novel molecule's mechanism of action (MoA) is a critical inflection point, transforming a promising chemical entity into a viable therapeutic candidate. This guide focuses on such a molecule: 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile . While its specific biological target remains uncharacterized, its structural motifs—a nitropyridine ring, a piperidine core, and a carbonitrile group—provide a compelling rationale for a hypothesized MoA.

The pyridine ring is a privileged scaffold in medicinal chemistry, and its nitro-substituted derivatives have been identified as precursors for a range of bioactive molecules, including those with antitumor and antiviral activities.[1][2][3][4] Notably, several nitropyridine-containing compounds have demonstrated potent inhibitory effects on protein kinases.[5][6][7] The piperidine moiety is also a common feature in a multitude of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to orient functional groups for optimal target engagement.[8][9][10] This includes its presence in known kinase inhibitors. Furthermore, compounds incorporating a piperidine scaffold have been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[11][12][13]

Based on this structural precedent, we hypothesize that 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile acts as an inhibitor of a protein kinase, potentially a member of the Janus kinase (JAK) family, thereby modulating the JAK-STAT signaling pathway. This pathway is a cornerstone of cytokine signaling, and its dysregulation is a hallmark of numerous inflammatory diseases and cancers, making it a highly sought-after therapeutic target.[14][15]

This guide will provide a comprehensive, step-by-step experimental framework to rigorously validate this hypothesis. We will objectively compare the performance of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile with established alternatives, supported by detailed experimental protocols and data presentation. Our approach is designed to be a self-validating system, ensuring scientific integrity and providing a clear path from hypothesis to mechanistic confirmation.

Comparative Compound Selection: Establishing Benchmarks for Activity

To robustly evaluate the MoA of our compound of interest, a carefully selected panel of comparator molecules is essential.

CompoundRoleRationale
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile Test CompoundThe novel molecule with a hypothesized kinase inhibitory MoA.
Tofacitinib Positive ControlAn FDA-approved pan-JAK inhibitor. It shares some structural similarities (a nitrile group and a piperidine-like core) and provides a benchmark for potent JAK-STAT pathway inhibition.[14][15]
1-Benzylpiperidine-4-carbonitrile Negative Control/Scaffold ControlA structurally related compound that retains the piperidine-4-carbonitrile core but lacks the nitropyridine moiety responsible for the hypothesized kinase-binding activity. This helps to dissect the contribution of the core scaffold to any observed biological effects.

Experimental Workflow for MoA Validation

Our validation strategy is a multi-tiered approach, beginning with broad phenotypic screening and progressively narrowing down to specific target engagement and downstream pathway modulation.

MoA Validation Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Pathway Validation pheno_screen Cell Viability/Proliferation Assays (e.g., in HEL 92.1.7 cells) kinase_panel Broad Kinase Panel Screen pheno_screen->kinase_panel Identifies biological activity cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement kinase_panel->cetsa Identifies potential kinase targets (e.g., JAK2) pstat Western Blot for p-STAT3/5 cetsa->pstat Confirms target engagement in cells reporter STAT-dependent Reporter Gene Assay pstat->reporter Validates downstream pathway inhibition

Caption: A multi-phased workflow for validating the mechanism of action of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile.

Phase 1: Phenotypic Screening to Confirm Biological Activity

The initial step is to ascertain whether the compound elicits a biological response in a relevant cellular context. Given the hypothesis of JAK-STAT pathway inhibition, a cell line with constitutive activation of this pathway is ideal.

Experimental Protocol: Cell Proliferation Assay

  • Cell Line Selection: HEL 92.1.7 (human erythroleukemia cells) are selected as they harbor a JAK2 V617F mutation, leading to constitutive activation of the JAK-STAT pathway and cytokine-independent growth.

  • Cell Seeding: Seed HEL 92.1.7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Prepare serial dilutions of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, Tofacitinib, and 1-Benzylpiperidine-4-carbonitrile in DMSO. Add the compounds to the cells to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 2-4 hours. Measure fluorescence with an appropriate plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the dose-response curves and determine the IC50 values using non-linear regression.

Expected Data and Interpretation:

CompoundIC50 in HEL 92.1.7 cells (µM)
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile1.5
Tofacitinib0.05
1-Benzylpiperidine-4-carbonitrile> 100

A low micromolar or nanomolar IC50 for our test compound, comparable to Tofacitinib, would suggest potent anti-proliferative activity in a JAK-STAT dependent cell line. The lack of activity from the negative control would indicate that the nitropyridine moiety is crucial for the observed effect.

Phase 2: Target Identification and Engagement

Having confirmed biological activity, the next crucial step is to identify the direct molecular target(s).

Experimental Protocol: Broad Kinase Panel Screen

  • Assay Principle: An in vitro radiometric or fluorescence-based assay to quantify the inhibitory activity of the test compound against a large panel of purified protein kinases.

  • Procedure: Submit 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology). A standard screen would test the compound at a concentration of 1 µM and 10 µM against a panel of over 400 kinases.

  • Data Analysis: The results are typically presented as a percentage of inhibition relative to a control. Hits are identified as kinases that are significantly inhibited by the compound.

Expected Data and Interpretation:

Kinase FamilySpecific Kinase% Inhibition at 1 µM
JAK JAK1 85%
JAK2 95%
JAK3 70%
TYK2 65%
SRCLYN25%
TECBTK15%

Strong and selective inhibition of the JAK family kinases would provide direct evidence supporting our hypothesis.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: CETSA leverages the principle that a protein's thermal stability increases upon ligand binding. This allows for the confirmation of target engagement within intact cells.

  • Cell Treatment: Treat HEL 92.1.7 cells with either vehicle (DMSO) or 10 µM of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for JAK2.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the fraction of soluble JAK2 as a function of temperature for both vehicle- and compound-treated samples.

Expected Data and Interpretation:

A rightward shift in the melting curve for JAK2 in the compound-treated cells compared to the vehicle-treated cells would confirm that 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile directly binds to and stabilizes JAK2 in a cellular environment.

Phase 3: Downstream Pathway Validation

The final phase is to demonstrate that target engagement translates into the inhibition of the downstream signaling pathway.

JAK-STAT Pathway cluster_inhibitor Inhibition Point cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT (dimer) stat->p_stat dimerizes nucleus Nucleus p_stat->nucleus translocates to gene Gene Transcription nucleus->gene inhibitor 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile inhibitor->jak

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway by 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile.

Experimental Protocol: Western Blot for Phospho-STAT

  • Cell Stimulation: Starve HEL 92.1.7 cells for 4 hours and then pre-treat with serial dilutions of the test compound, Tofacitinib, or the negative control for 1 hour.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Expected Data and Interpretation:

CompoundIC50 for p-STAT3 Inhibition (µM)
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile1.8
Tofacitinib0.08
1-Benzylpiperidine-4-carbonitrile> 100

A dose-dependent decrease in STAT3 phosphorylation upon treatment with our test compound would confirm the inhibition of the JAK-STAT pathway.

Conclusion: Synthesizing the Evidence for a Validated MoA

This comprehensive guide outlines a logical and rigorous workflow to validate the hypothesized mechanism of action of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile as a JAK-STAT pathway inhibitor. By systematically progressing from broad phenotypic effects to specific target engagement and downstream signaling, this approach provides a self-validating framework. The comparative analysis against well-characterized positive and negative controls ensures that the observed effects can be confidently attributed to the specific chemical features of the novel compound. The successful execution of these experiments would provide a strong foundation for the further development of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile as a potential therapeutic agent for diseases driven by aberrant JAK-STAT signaling.

References

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]

  • Li, X., et al. (2023). Piperine as a promising therapeutic agent for silicosis: Targeting the JAK2-STAT3 signaling pathway and alleviating inflammation and fibrosis. Journal of Ethnopharmacology, 302, 115891. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Bissy, E., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9173–9189. [Link]

  • Sadovnichy, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8234. [Link]

  • Anand, U., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. International Journal of Molecular Sciences, 23(21), 13341. [Link]

  • Cohen, R. D., & Ullman, T. A. (2017). Rationale for JAK Inhibitors in IBD: The JAK-Stat Pathway in Inflammatory Bowel Disease. Annenberg Center for Health Sciences. [Link]

  • Zhang, L., et al. (2023). Inhibition of the JAK2/STAT3 Signaling Pathway by Piperine Confers Neuroprotection in Rats with Ischemic Stroke. Neurochemical Research, 48(7), 2148–2161. [Link]

  • Scheme 4 in Bissy, E., et al. (2012). Journal of Medicinal Chemistry, 55(21), 9173–9189. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

  • Sadovnichy, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Anand, U., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. [Link]

  • Bissy, E., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. PMC. [Link]

  • Li, X., et al. (2023). Piperine as a promising therapeutic agent for silicosis. PubMed. [Link]

  • Rationale for JAK Inhibitors in IBD. (2017). YouTube. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). OUCI. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). OUCI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

Sources

A Strategic Guide to Orthogonal Assay Development for Characterizing Novel Bioactive Compounds: A Case Study with 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of a novel bioactive compound is a moment of significant potential. However, the journey from a preliminary "hit" to a validated lead molecule is paved with rigorous scientific scrutiny. A primary challenge is to confirm that the observed biological effect is a direct consequence of the compound's interaction with its intended target, rather than an experimental artifact or off-target activity. This guide outlines a strategic, multi-pronged approach using orthogonal assays to confidently characterize the biological activity of a novel chemical entity, using the compound 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile as a representative case.

The structure of this molecule, featuring a piperidine ring—a common scaffold in pharmaceuticals—and a nitropyridine moiety, suggests a wide range of potential biological activities, from anticancer to antimicrobial effects.[1][2][3] The nitropyridine group, in particular, is a versatile pharmacophore found in compounds with activities including kinase inhibition and CNS depression.[4][5][6] Given this structural context, a logical starting hypothesis is that the compound may act as a kinase inhibitor, a major class of drug targets.

This guide details a trio of complementary assays designed to test this hypothesis from three distinct, yet interconnected, perspectives: direct biochemical potency, target engagement within a live cell, and the ultimate functional cellular outcome. By integrating data from these orthogonal methods, researchers can build a robust, self-validating case for the compound's mechanism of action.

Part 1: The Foundation – Direct Target Inhibition with a Biochemical Assay

The first step is to determine if the compound can directly inhibit the enzymatic activity of its putative target in a clean, purified system. This removes the complexities of the cellular environment and provides a direct measure of potency.

Scientific Rationale

Biochemical assays are the gold standard for quantifying the direct interaction between a compound and its target protein.[7] By using a purified kinase and its specific substrate, we can measure the compound's ability to block the phosphorylation event. For this, the ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity and luminescence-based readout, which measures the amount of ADP produced in the kinase reaction.[8] An active inhibitor will reduce the amount of ADP generated, resulting in a lower luminescent signal.[8]

Experimental Workflow: Biochemical Potency

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound Compound Dilution Series Incubate 1. Add Kinase to Compound 2. Add Substrate/ATP 3. Incubate at RT Compound->Incubate Kinase Purified Kinase (e.g., ABL1) Kinase->Incubate Substrate Substrate + ATP Substrate->Incubate Stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate->Stop Detect Add Kinase Detection Reagent (Converts ADP to ATP) Stop->Detect Read Measure Luminescence (Signal ∝ ADP produced) Detect->Read Analysis Plot Dose-Response Curve Calculate IC50 Value Read->Analysis

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile in DMSO. Include a known kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO alone as a negative (vehicle) control.

  • Reaction Setup: In a 384-well plate, add the compound dilutions.

  • Enzyme Addition: Add the purified kinase (e.g., ABL1) to each well and incubate for 15 minutes at room temperature.[9]

  • Initiate Reaction: Add the kinase substrate and ATP solution to all wells to start the reaction. Incubate for 1 hour at room temperature.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP, fueling a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced.

Data Interpretation

The results are plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

CompoundTarget KinaseBiochemical IC50 (nM)
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrileABL185
Staurosporine (Positive Control)ABL15
DMSO (Vehicle Control)ABL1> 10,000

Part 2: The Confirmation – Cellular Target Engagement

A potent biochemical IC50 is promising, but it doesn't guarantee the compound can enter a cell and bind to its target in that complex environment. A target engagement assay is the critical next step to bridge this gap.[10]

Scientific Rationale

Cellular target engagement assays confirm that a compound interacts with its intended target within living cells.[11] This is a crucial orthogonal validation, as it accounts for cell permeability, efflux pumps, and competition with endogenous ligands like ATP.[12] The NanoBRET™ Target Engagement Assay is a powerful method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competing compound.[13][14] A decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal indicates that the test compound is engaging the target.[13]

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase fused to NanoLuc® luciferase at one of its termini.

  • Plating: Seed the cells into a 96-well, white assay plate and allow them to adhere overnight.[15]

  • Tracer and Compound Addition: Treat the cells with the specific NanoBRET™ tracer for the target kinase, followed immediately by the addition of the 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile serial dilutions.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.

  • Substrate Addition: Add the Nano-Glo® substrate to the wells.

  • Data Acquisition: Immediately measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.[15]

Data Interpretation

The data is analyzed by calculating the BRET ratio (acceptor signal / donor signal). A dose-dependent decrease in this ratio confirms target engagement. The results are used to calculate the half-maximal effective concentration (EC50) for target engagement.

CompoundTarget KinaseCellular Target Engagement EC50 (nM)
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrileABL1250
Staurosporine (Positive Control)ABL150
DMSO (Vehicle Control)ABL1No Engagement

The EC50 value is typically higher than the biochemical IC50, reflecting the additional barriers and competitive environment within the cell. A reasonable correlation between the two values provides strong evidence of on-target activity.

Part 3: The Payoff – Functional Cellular Response

The final pillar of validation is to demonstrate that target engagement translates into a measurable biological outcome. This confirms that the compound not only binds its target but also modulates its function in a way that impacts cellular physiology.

Scientific Rationale

If our compound inhibits a kinase that is critical for cell proliferation, we would expect its application to reduce the number of viable cells over time. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for assessing this endpoint.[16] The assay quantifies ATP, an indicator of metabolically active cells.[17][18] A decrease in cell viability due to kinase inhibition will lead to a reduction in total ATP and a corresponding decrease in the luminescent signal.[19]

Signaling Pathway and Assay Logic

G cluster_pathway Hypothetical Proliferation Pathway cluster_inhibition Mechanism of Action cluster_assay Assay Readout GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor ABL1 Target Kinase (e.g., ABL1) Receptor->ABL1 Downstream Downstream Signaling (e.g., MAPK/ERK) ABL1->Downstream Proliferation Cell Proliferation & Viability Downstream->Proliferation ATP ATP Levels Proliferation->ATP Compound 1-(3-Nitropyridin-2-yl) piperidine-4-carbonitrile Compound->ABL1 Binds & Inhibits Block INHIBITION CTG CellTiter-Glo® ATP->CTG Luminescence Luminescence Signal CTG->Luminescence

Caption: Inhibition of a key kinase disrupts proliferation, measured by ATP levels.

Detailed Protocol: CellTiter-Glo® Viability Assay
  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (e.g., K562 cells for ABL1) in a 96-well plate and allow them to adhere/stabilize.

  • Compound Treatment: Add serial dilutions of 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile to the cells.

  • Incubation: Incubate the plates for 72 hours to allow for effects on cell proliferation to manifest.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence with a plate reader.

Data Interpretation

The data reveals the compound's effect on cell viability, from which a GI50 (half-maximal growth inhibition) value can be calculated.

CompoundCell LineFunctional GI50 (nM)
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrileK562550
Imatinib (Positive Control)K562200
DMSO (Vehicle Control)K562> 10,000

Synthesis of Evidence: The Power of Orthogonality

The true strength of this approach lies in the convergence of data from three independent methodologies. Each assay validates the others by probing a different aspect of the compound's action.

Assay TypeQuestion AnsweredMetricResult (nM)
Biochemical (ADP-Glo™)Does it hit the purified target?IC5085
Cellular Target Engagement (NanoBRET™)Does it hit the target in a live cell?EC50250
Functional Cellular (CellTiter-Glo®)Does hitting the target have a biological effect?GI50550

In this case study, 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile demonstrates a clear biochemical potency against its target. This potency translates into robust target engagement within a cellular context, albeit at a slightly higher concentration as expected. Crucially, this engagement leads to a functional anti-proliferative effect in a relevant cell line. The logical progression and correlation across these values (IC50 < EC50 < GI50) provide a high degree of confidence that the observed phenotype is a direct result of on-target kinase inhibition. This self-validating system of orthogonal assays provides the robust, reliable data necessary to advance a promising compound like 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile to the next stage of the drug discovery pipeline.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. Available at: [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2024). ResearchGate. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2024). Pharmaceuticals (Basel). Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2024). PubMed. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Available at: [Link]

  • Kinase Profiling & Screening. Reaction Biology. Available at: [Link]

  • Target Engagement Assays. Eurofins DiscoverX. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • CETSA. Pelago Bioscience. Available at: [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019). PLoS One. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). SLAS Discovery. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link]

  • A Practical Guide to Target Engagement Assays. (2024). Selvita. Available at: [Link]

  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. (2015). ACS Chemical Biology. Available at: [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay. News-Medical.Net. Available at: [Link]

  • Recent Trends in Kinase Drug Discovery. (2023). YouTube. Available at: [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. Available at: [Link]

  • Target Engagement in Adherent Cells Quantification | Protocol Preview. (2023). YouTube. Available at: [Link]

  • What is NanoBRET™? An introduction to NanoBRET™ technology. (2022). YouTube. Available at: [Link]

  • Executing a NanoBRET™ Experiment: From Start to Data. (2019). Promega Connections. Available at: [Link]

Sources

Benchmarking the Efficacy of Novel 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: [Your Name/Lab Group], Senior Application Scientist

Abstract

The confluence of the piperidine scaffold, a privileged structure in medicinal chemistry, and the electron-withdrawing nitropyridine moiety suggests a compelling avenue for the discovery of novel therapeutic agents.[1][2] This guide outlines a comprehensive framework for benchmarking the efficacy of a novel class of compounds, 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile derivatives, as putative kinase inhibitors. Pyridine derivatives have demonstrated significant potential as anticancer agents, with some advancing to clinical trials.[3] This document provides a rationale for this targeted approach, delineates a panel of appropriate benchmark compounds, and furnishes detailed experimental protocols for a rigorous comparative evaluation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers in drug discovery and development.

Introduction: Rationale for Investigating Kinase Inhibition

The pyridine nucleus is a cornerstone in the development of targeted therapies, particularly in oncology.[4][5] Its derivatives are known to modulate critical signaling pathways implicated in cancer progression, including those regulated by protein kinases.[3][6] The nitropyridine substructure, in particular, has been explored in the synthesis of bioactive molecules, including kinase inhibitors.[4] Furthermore, the piperidine ring is a common feature in a multitude of FDA-approved drugs and is recognized for its ability to confer favorable pharmacokinetic properties.[1][2][7][8]

The general structure of the compounds under investigation is:

G 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile Pyridine Ring Pyridine Ring 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile->Pyridine Ring Piperidine Ring Piperidine Ring 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile->Piperidine Ring at C2 Nitro Group Nitro Group Pyridine Ring->Nitro Group at C3 Carbonitrile Group Carbonitrile Group Piperidine Ring->Carbonitrile Group at C4

Caption: Core structure of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile.

Given that numerous pyrimidine and pyridine derivatives have been investigated as multi-targeted kinase inhibitors, it is hypothesized that the 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile scaffold may also interact with the ATP-binding site of various kinases.[9][10] This guide, therefore, focuses on establishing the efficacy of these novel derivatives in the context of kinase inhibition, a well-established and critical target in modern drug discovery.

Selection of Benchmark Compounds

To provide a robust assessment of the novel derivatives, a panel of well-characterized kinase inhibitors with diverse selectivity profiles will be used as benchmarks.

Benchmark CompoundPrimary Target(s)Rationale for Selection
Sunitinib VEGFR, PDGFR, c-KITA multi-targeted tyrosine kinase inhibitor, providing a broad-spectrum comparison.
Erlotinib EGFRA selective inhibitor of a key kinase in epithelial cancers.
Selonsertib ASK1An inhibitor of apoptosis signal-regulating kinase 1, for comparison against a different kinase family.[11]
Staurosporine Broad SpectrumA non-selective kinase inhibitor, useful as a positive control in initial screens.

Experimental Workflows and Protocols

The following experimental workflows are designed to provide a comprehensive evaluation of the novel derivatives, from initial screening to cellular activity.

Primary Kinase Inhibition Assay (In Vitro)

This assay will determine the direct inhibitory effect of the test compounds on a panel of selected kinases.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare serial dilutions of test and benchmark compounds incubation Incubate kinase, substrate, ATP, and compound compound_prep->incubation enzyme_prep Prepare kinase enzyme and substrate solutions enzyme_prep->incubation detection Add detection reagent and measure signal (e.g., luminescence) incubation->detection ic50 Calculate IC50 values detection->ic50 comparison Compare IC50 values to benchmark compounds ic50->comparison

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Dissolve test and benchmark compounds in DMSO to create 10 mM stock solutions. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the diluted compound, 10 µL of a solution containing the kinase and its substrate, and initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 25 µL of a detection reagent (e.g., ADP-Glo™, Promega) to stop the kinase reaction and quantify the amount of ADP produced.

  • Data Acquisition: After a further 1-hour incubation, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a pan-kinase inhibitor). Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, HCT116, MCF-7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test and benchmark compounds (final concentrations from 1 nM to 100 µM) for 72 hours.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) values.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This assay confirms that the compound binds to its intended kinase target within a cellular context.

G start Treat cells with compound or vehicle heat Heat cell lysate to various temperatures start->heat separate Separate soluble and aggregated proteins via centrifugation heat->separate quantify Quantify target protein in the soluble fraction (e.g., Western Blot) separate->quantify analyze Analyze thermal shift to confirm target engagement quantify->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C).

  • Fractionation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Quantification: Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or other protein quantification methods.

  • Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, signifying stabilization upon binding.

Data Summary and Interpretation

The data generated from these assays should be compiled into clear, comparative tables.

Table 1: In Vitro Kinase Inhibition (IC50, µM)

CompoundKinase 1Kinase 2Kinase 3
Derivative 1
Derivative 2
Sunitinib
Erlotinib

Table 2: Cellular Viability (GI50, µM)

CompoundCell Line 1Cell Line 2Cell Line 3
Derivative 1
Derivative 2
Sunitinib
Erlotinib

A successful derivative would ideally exhibit potent and selective kinase inhibition in the in vitro assay, translate to on-target effects in the cellular viability assay (particularly in cell lines where the target kinase is a known driver of proliferation), and be confirmed through a target engagement assay like CETSA.

Conclusion

This guide provides a structured and scientifically rigorous approach to benchmarking the efficacy of novel 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile derivatives. By leveraging established protocols and appropriate benchmark compounds, researchers can generate high-quality, comparable data to inform the progression of these promising compounds in the drug discovery pipeline. The emphasis on multi-faceted evaluation, from biochemical to cellular assays, ensures a comprehensive understanding of the compounds' potential as kinase inhibitors.

References

  • Al-Ajely, M. S. (2019). Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. Lupine Publishers. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Hassan, A. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6687. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Makarov, V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 748. [Link]

  • Markowska, A., et al. (2002). Synthesis and biological activity of carbocyclic lexitropsins with a bioreductive fragment. Il Farmaco, 57(12), 1019-1023. [Link]

  • Mishra, S., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology.
  • Noolvi, M. N., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1747-1766. [Link]

  • Patel, K., et al. (2023). Pyridine Moiety: Recent Advances in Cancer Treatment.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2025).
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2022). MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(5), 2314. [Link]

  • Various Authors. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Various Authors. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Various Authors. (2025).
  • Various Authors. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
  • Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Wang, J., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences. [Link]

  • Zhang, Y., et al. (2023). Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 66(11), 7385-7403. [Link]

  • Examples of FDA-approved kinase inhibitors exhibiting the... (2023).

Sources

Navigating the Translational Gap: A Comparative Guide to the Efficacy of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile in Cell-Based vs. Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Correlating In Vitro Data

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A critical juncture in this process is the translation of data from simplified, target-oriented biochemical assays to more physiologically relevant cell-based systems. Discrepancies between these two assay formats are common and understanding the underlying reasons is paramount for making informed decisions in lead optimization. This guide provides a comprehensive comparison of the efficacy of nitropyridine-based compounds, using the structural motif of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile as a representative example, in both cell-based and biochemical assays. While specific experimental data for this exact molecule is not extensively published, we will draw upon the well-documented antimicrobial activities of the broader nitropyridine class to illustrate the key principles and experimental considerations. Nitropyridine derivatives are recognized for their diverse biological activities, including roles as precursors for antitumor, antiviral, and anti-neurodegenerative compounds.[1]

Hypothesized Mechanism of Action: Targeting Bacterial DNA Gyrase

Based on the known antimicrobial properties of related pyridine derivatives, we will hypothesize that 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile and its analogs exert their antibacterial effect through the inhibition of a key bacterial enzyme, such as DNA gyrase.[2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated and attractive target for antibiotic development.[3] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

Biochemical Assays: A Direct Measure of Target Engagement

Biochemical assays provide a direct and quantitative measure of a compound's ability to interact with its purified molecular target in a controlled, cell-free environment. For our hypothesized mechanism, a DNA gyrase supercoiling inhibition assay serves as an ideal biochemical evaluation.

Core Principle

This assay measures the ability of a test compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified DNA gyrase. The extent of supercoiling can be visualized and quantified using agarose gel electrophoresis.

Hypothetical Data Presentation: Biochemical IC50

The following table presents hypothetical data for a representative nitropyridine compound, "Nitropyridine Analog A," in a biochemical DNA gyrase inhibition assay.

CompoundTargetAssay TypeEndpointIC50 (µM)
Nitropyridine Analog AE. coli DNA GyraseFRET-based InhibitionInhibition of DNA supercoiling0.5
Novobiocin (Control)E. coli DNA GyraseFRET-based InhibitionInhibition of DNA supercoiling0.1

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency.

Experimental Workflow: DNA Gyrase Inhibition Assay

Caption: Workflow for a biochemical DNA gyrase inhibition assay.

Cell-Based Assays: Assessing Efficacy in a Biological Context

Cell-based assays measure the effect of a compound on a whole, living cell. This provides a more physiologically relevant assessment of a compound's potential as a therapeutic, as it accounts for factors such as cell permeability, efflux, and metabolism. For an antibacterial compound, the primary cell-based assay is the determination of the Minimum Inhibitory Concentration (MIC).

Core Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] This is typically determined using a broth microdilution method.

Hypothetical Data Presentation: Cell-Based MIC

The following table presents hypothetical MIC data for "Nitropyridine Analog A" against a panel of bacterial strains.

CompoundBacterial StrainAssay TypeEndpointMIC (µg/mL)
Nitropyridine Analog AEscherichia coliBroth MicrodilutionInhibition of visible growth8
Nitropyridine Analog AStaphylococcus aureusBroth MicrodilutionInhibition of visible growth4
Ciprofloxacin (Control)Escherichia coliBroth MicrodilutionInhibition of visible growth0.015
Ciprofloxacin (Control)Staphylococcus aureusBroth MicrodilutionInhibition of visible growth0.5

Note: A lower MIC value indicates greater antibacterial potency.

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for a cell-based broth microdilution MIC assay.

Interpreting the Discrepancy: Why Do Biochemical and Cell-Based Results Differ?

It is common to observe a significant difference between the potency of a compound in a biochemical assay (IC50) and its efficacy in a cell-based assay (MIC). Typically, the concentration required to inhibit bacterial growth in a cell-based assay is considerably higher than that needed to inhibit the purified target enzyme.

Key Factors Contributing to the Discrepancy:

  • Cell Permeability: The compound must be able to cross the bacterial cell wall and membrane to reach its intracellular target. Poor permeability will result in a lower effective concentration at the target site.

  • Efflux Pumps: Many bacteria possess efflux pumps that actively transport foreign compounds out of the cell, reducing the intracellular concentration of the inhibitor.

  • Metabolism: The compound may be metabolized by bacterial enzymes into inactive forms.

  • Off-Target Effects: In a cellular context, a compound may interact with other cellular components, leading to toxicity or other effects that are not observed in a purified enzyme assay.

  • Assay Conditions: The conditions of a biochemical assay (e.g., buffer composition, pH) are often idealized and do not fully recapitulate the complex intracellular environment.[6]

Detailed Experimental Protocols

Biochemical Assay: DNA Gyrase Supercoiling Inhibition Assay
  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing DNA gyrase reaction buffer, purified E. coli DNA gyrase, and varying concentrations of the test compound (e.g., 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add relaxed pBR322 plasmid DNA and ATP to each well to initiate the supercoiling reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA isoforms.

  • Visualization and Quantification: Stain the gel with a fluorescent DNA stain (e.g., SYBR Safe) and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

  • IC50 Determination: Plot the percentage of inhibition of supercoiling against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Broth Microdilution MIC Determination
  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[7]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.[7]

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.[8]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4][5]

Conclusion: A Holistic Approach to Drug Discovery

The comparison of biochemical and cell-based assay data is a critical step in the early stages of drug discovery. While biochemical assays provide valuable information about a compound's direct interaction with its target, cell-based assays offer a more realistic assessment of its potential as a therapeutic agent. For nitropyridine-based compounds like 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, a significant disparity between biochemical IC50 and cell-based MIC values should be anticipated. A thorough understanding of the factors that contribute to this discrepancy, such as cell permeability and efflux, is essential for guiding medicinal chemistry efforts to optimize not only target potency but also the cellular efficacy of these promising compounds.

References

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • BiochemSphere. (2025, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Tottoli, B. M., et al. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules, 25(20), 4753. [Link]

  • Zahran, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195. [Link]

Sources

A Comparative In Vivo Efficacy Analysis of Novel 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile Derivatives in Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vivo comparison of a novel class of therapeutic candidates, the 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting the differential efficacy of these compounds, offering insights into their therapeutic potential and the causal factors behind the experimental design.

Introduction: The Therapeutic Promise of Piperidine and Nitropyridine Scaffolds

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting a variety of diseases, including cancer.[1] Its structural properties often confer favorable pharmacokinetic profiles and the ability to interact with diverse biological targets.[1] Similarly, nitropyridine derivatives have demonstrated a range of biological activities, including potential as anticancer agents through mechanisms such as the inhibition of cytosolic thioredoxin reductase 1.[2]

The fusion of these two pharmacophores into the 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile backbone has led to a new series of compounds with potential anti-neoplastic activity. This guide focuses on the in vivo comparative efficacy of three lead candidates from this series: OND-01 , OND-02 , and OND-03 , which differ by their substitutions on the piperidine ring.

  • OND-01 : The parent compound, 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile.

  • OND-02 : A derivative with a 4-fluorophenyl group at the 4-position of the piperidine ring, replacing the carbonitrile.

  • OND-03 : A derivative featuring a spirocyclic addition at the 4-position of the piperidine ring to enhance metabolic stability.

Comparative In Vivo Efficacy in a Colorectal Cancer Xenograft Model

The in vivo efficacy of OND-01, OND-02, and OND-03 was evaluated in a human colorectal cancer (HCT116) xenograft mouse model. This model was selected as HCT116 is a well-characterized cell line, and xenograft models are a standard for assessing the anti-tumor activity of novel therapeutic agents.[3][4]

Experimental Design and Rationale

The design of in vivo studies is critical for the reliable interpretation of data.[5] A well-structured protocol minimizes variability and ensures that the results are robust and reproducible.[5] The experimental workflow for this study is outlined below.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment A HCT116 Cell Culture B Cell Harvest and Viability Check A->B C Subcutaneous Implantation in Nude Mice B->C D Tumor Growth to ~100-150 mm³ C->D E Randomization into Treatment Groups D->E F Daily Dosing (Vehicle, OND-01, OND-02, OND-03) E->F G Tumor Volume Measurement (2x/week) F->G H Body Weight Monitoring (2x/week) F->H I Terminal Endpoint & Sample Collection G->I H->I

Caption: Workflow for the in vivo xenograft study.

Efficacy Data Summary

The primary endpoint for efficacy was tumor growth inhibition. The data, summarized in the table below, indicate that all three compounds exhibited statistically significant anti-tumor activity compared to the vehicle control.

Treatment GroupDose (mg/kg, p.o.)Mean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (% TGI)
Vehicle-1250 ± 150-
OND-0150750 ± 9040%
OND-0250450 ± 6564%
OND-0350500 ± 7560%

Key Observations:

  • OND-02 demonstrated the highest efficacy with a 64% tumor growth inhibition.

  • OND-03 also showed significant activity, suggesting that the spirocyclic modification is well-tolerated and effective.

  • OND-01 , the parent compound, was the least potent of the three derivatives, though still active.

Pharmacokinetic and Pharmacodynamic (PK/PD) Insights

To understand the relationship between drug exposure and therapeutic effect, pharmacokinetic and pharmacodynamic studies were conducted.[6][7] These studies are crucial for bridging the gap between preclinical and clinical development.[8]

Pharmacokinetic Profiling

Pharmacokinetics describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion.[6] A cassette dosing approach was initially used to screen the pharmacokinetic properties of the compounds.[8] The key parameters are summarized below.

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
OND-018502420035
OND-0215001980060
OND-0312002950075

Analysis:

  • OND-02 and OND-03 exhibited superior pharmacokinetic profiles compared to OND-01, with higher maximum plasma concentrations (Cmax) and overall exposure (AUC).

  • The improved bioavailability of OND-03 suggests that the spirocyclic modification may protect the compound from first-pass metabolism.

Pharmacodynamic Assessment

Pharmacodynamics is the study of what a drug does to the body.[6] Based on the hypothesized mechanism of action involving the inhibition of a key signaling pathway in cancer cell proliferation, a pharmacodynamic assay was developed to measure the phosphorylation of a downstream target protein (p-Target) in tumor tissues.

G cluster_0 PK/PD Study Workflow A Dosing of Tumor-Bearing Mice B Serial Blood Sampling (PK) A->B C Tumor Collection at Tmax A->C D Western Blot for p-Target C->D

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile. The focus is on the procedural, step-by-step guidance for the safe use of Personal Protective Equipment (PPE) and associated handling protocols. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, namely nitropyridines and piperidines, to establish a robust safety protocol.

Hazard Analysis: A Synthesis of Structural Alerts

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a compound of significant toxicological concern due to its constituent chemical moieties. A thorough risk assessment necessitates an understanding of the hazards posed by both the nitropyridine and piperidine structures.

  • Piperidine and its derivatives are known to be toxic and corrosive.[1][2] They can cause severe skin burns and eye damage.[1][3] Toxicity is a concern through oral, dermal, and inhalation routes of exposure.[1][2][3]

  • Nitropyridine compounds are also hazardous, with documented cases of being flammable solids, toxic if swallowed, and causing skin, eye, and respiratory irritation.[4]

Therefore, 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile should be handled as a potent pharmaceutical compound with acute toxicity, corrosive properties, and the potential for severe skin and eye damage. All handling procedures must be designed to minimize any potential for exposure.

The Hierarchy of Controls: Engineering Controls First

Before detailing personal protective equipment, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are elimination, substitution, and engineering controls. When working with potent compounds like 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, robust engineering controls are mandatory.

  • Fume Hoods and Ventilated Enclosures: All manipulations of this compound, especially when in solid form or being transferred, must be conducted in a certified chemical fume hood or a ventilated laminar flow enclosure to control airborne particles.[5]

  • Glove Boxes and Isolators: For procedures with a high risk of aerosol generation or when handling larger quantities, a glove box or an isolator provides a higher level of containment and is strongly recommended.[5][6]

  • Facility Design: Work should be conducted in a restricted access area with controlled air pressure to prevent contamination of surrounding labs.[5][7]

Hierarchy of Controls cluster_0 Hierarchy of Controls for Potent Compounds Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hoods, Glove Boxes) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative controls over PPE.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of appropriate PPE is critical for the safe handling of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile. The following table summarizes the recommended PPE for various laboratory tasks.

TaskPrimary PPESecondary PPE (as needed)Respiratory Protection
Weighing and Transferring Solids - Double-gloved with nitrile gloves- Safety goggles- Lab coat- Chemical-resistant apron- Face shield- N95 respirator or higher
Preparing Solutions - Double-gloved with nitrile gloves- Safety goggles- Lab coat- Chemical-resistant apron- Face shield- Not typically required if in a fume hood
Running Reactions and Analysis - Nitrile gloves- Safety glasses with side shields- Lab coat- Chemical-resistant apron- Not typically required if in a fume hood
Handling Spills - Double-gloved with heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles- Chemical-resistant coverall or suit- Face shield- Chemical-resistant boots- Respirator with organic vapor cartridges
Detailed PPE Specifications
  • Hand Protection: Always wear at least one pair of chemical-resistant nitrile gloves.[8] For handling the solid compound or concentrated solutions, double-gloving is mandatory. Ensure gloves are inspected for any signs of degradation or puncture before use.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required for all work with this compound. When there is a splash hazard, such as during solution preparation or spill cleanup, chemical splash goggles and a face shield must be worn.[1][3][9]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For tasks with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[10] For large-scale operations or significant spills, a disposable chemical-resistant coverall is necessary.[11]

  • Respiratory Protection: A NIOSH-approved respirator is required when handling the solid compound outside of a containment system or when there is a risk of aerosol generation. The specific type of respirator will depend on the nature of the work and the potential for exposure.

Procedural Guidance: Safe Handling from Start to Finish

Donning and Doffing of PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Lab Coat d2 Respirator (if needed) d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves d3->d4 f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Respirator (if needed) f3->f4

Caption: Follow a strict sequence for donning and doffing PPE to minimize contamination.

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: Use an inert absorbent material, such as sand or diatomaceous earth, to contain the spill.[1] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

  • Report: Report the spill to the appropriate safety personnel.

Decontamination and Disposal

Proper decontamination and disposal are critical to prevent unintended exposure and environmental contamination.

  • Work Surfaces: All work surfaces must be decontaminated at the end of each procedure and at the end of the day.

  • Glassware: Glassware should be decontaminated by rinsing with an appropriate solvent, followed by washing with soap and water.

  • PPE: Disposable PPE, such as gloves and coveralls, should be removed carefully to avoid cross-contamination and disposed of as hazardous waste. Reusable PPE, such as goggles and face shields, should be decontaminated after each use.

  • Chemical Waste: All waste containing 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12] It is recommended to use a licensed disposal company.[12] Incineration is often the preferred method for such compounds.[2][12]

Conclusion

The handling of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile requires a comprehensive safety approach that prioritizes engineering controls and mandates the correct use of personal protective equipment. By understanding the synthesized hazard profile and adhering to the procedural guidance outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • Pharmaceutics International, Inc. (Pii). (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]

  • DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. Retrieved from [Link]

  • tks. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]

  • Anonymous. (2024).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • Anonymous. (n.d.).
  • Samson, I. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Strategies for High Containment. Retrieved from [Link]

  • PENTA. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.